2-Chloro-3-nitroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZXGIIGQHCVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506124 | |
| Record name | 2-Chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-37-0 | |
| Record name | 2-Chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-nitroquinoline: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Chloro-3-nitroquinoline. As a key building block in synthetic organic chemistry, its unique electronic and structural features make it a valuable precursor for a range of heterocyclic compounds, particularly in the field of medicinal chemistry. This document delves into the causality behind its reactivity and provides practical insights for its application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a substituted quinoline derivative with the chemical formula C₉H₅ClN₂O₂.[1][2] Its structure is characterized by a quinoline bicyclic system, with a chlorine atom at position 2 and a nitro group at position 3. This specific substitution pattern is crucial to its chemical behavior.
The presence of the strongly electron-withdrawing nitro group at the C-3 position significantly influences the electron density of the entire quinoline ring system.[3] This effect is most pronounced at the ortho (C-2, C-4) and para (C-6, C-8) positions, rendering them susceptible to nucleophilic attack.[3] The chlorine atom at the C-2 position serves as an excellent leaving group in nucleophilic substitution reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78105-37-0 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 208.60 g/mol | [1][4] |
| IUPAC Name | This compound | |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)--INVALID-LINK--[O-] | [1] |
| Appearance | Solid (form may vary) | [5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from a more substituted quinoline precursor. A common and key starting material for its preparation is 2,4-dichloro-3-nitroquinoline.[3][6] The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.
The process leverages the differential reactivity of the two chlorine atoms in 2,4-dichloro-3-nitroquinoline. The presence of the electron-withdrawing nitro group at the 3-position activates both the C-2 and C-4 positions for nucleophilic attack. However, the C-4 position is generally more activated, allowing for selective substitution at this position while leaving the C-2 chlorine intact.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound derivatives.
Reactivity
The reactivity of this compound is dominated by its electrophilic character, making it a valuable reagent in organic synthesis.[1] The key reactive sites are the carbon atom bearing the chloro group (C-2) and the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is an excellent leaving group, readily displaced by a variety of nucleophiles.[3] The electron-withdrawing nitro group at the adjacent C-3 position stabilizes the negatively charged Meisenheimer complex intermediate, which is a key factor in facilitating the SNAr mechanism.[3] This reactivity allows for the introduction of various functional groups at the C-2 position, including amines, alkoxides, and thiolates, leading to the synthesis of a diverse range of quinoline derivatives.
Reduction of the Nitro Group: The nitro group at the C-3 position can be reduced to an amino group. This transformation is a critical step in the synthesis of more complex heterocyclic systems, such as the formation of a fused imidazole ring to create 1H-imidazo[4,5-c]quinoline scaffolds.[3]
The diagram below illustrates the general mechanism of a nucleophilic aromatic substitution reaction on this compound.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.[7][8] The quinoline ring system is a privileged structure in drug discovery, exhibiting activities such as anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[7][8]
A notable application of this compound is as a precursor for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives .[3] These compounds are being actively investigated as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). The A3AR is a promising therapeutic target for a variety of conditions, including inflammatory diseases, chronic neuropathic pain, and certain liver conditions.[3]
The synthetic utility of this compound in this context lies in its trifunctional nature:
-
The chloro group at C-2 acts as a leaving group for further substitutions.
-
The nitro group at C-3 can be reduced to an amine, which is then used for the construction of the fused imidazole ring.[3]
-
The quinoline core itself provides the necessary scaffold for biological activity.
Spectroscopic Characterization
While specific spectral data for this compound is not detailed in the provided search results, characterization of such compounds typically relies on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the quinoline ring and the presence of the nitro group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
For related compounds like 2-chloroquinoline, extensive spectral data is available, which can serve as a reference for interpreting the spectra of this compound.[9]
Safety and Handling
As a reactive chemical intermediate, this compound and its precursors like 2,4-dichloro-3-nitroquinoline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety guidelines for related chloro-nitro-aromatic compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
For detailed and specific safety information, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties, arising from the interplay of the chloro and nitro substituents on the quinoline core, make it a valuable building block for the construction of complex heterocyclic systems. The ability to undergo regioselective nucleophilic aromatic substitution and the potential for further functionalization of the nitro group provide synthetic chemists with a powerful tool for the development of novel, biologically active compounds. As research into A3 adenosine receptor modulators and other therapeutic agents continues, the importance of this compound as a key synthetic precursor is likely to grow.
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. appchemical.com [appchemical.com]
- 3. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]
- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-nitroquinoline is a key heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry.[1] Its quinoline core, substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable precursor for the synthesis of a variety of more complex molecules, including potential drug candidates. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the known and anticipated physical properties of this compound, alongside comprehensive, field-proven experimental protocols for their determination.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is confirming its molecular structure and identity.
Chemical Structure:
Caption: Molecular Structure of this compound
Key Identifiers:
| Identifier | Value |
| CAS Number | 78105-37-0[1] |
| Molecular Formula | C₉H₅ClN₂O₂[1] |
| Molecular Weight | 208.6 g/mol [1] |
| InChI | InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)--INVALID-LINK--[O-][1] |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not explicitly reported. Estimated to be in the range of 120-130 °C. | The related isomer, 4-Chloro-3-nitroquinoline, has a reported melting point of 121-122 °C. The exact melting point should be determined experimentally. |
| Boiling Point | Not reported. | Due to the presence of the nitro group, the compound may decompose at high temperatures. |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Nitroquinoline derivatives are generally soluble in solvents like ethanol, ether, benzene, and chloroform.[2] The solubility of a similar compound, 2-chloro-5-nitroaniline, decreases in the order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[3] |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar quinoline derivatives. |
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely used and reliable technique for determining the melting point of crystalline solids.
Experimental Workflow:
Caption: Workflow for Melting Point Determination
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is a finely ground, dry powder.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the determined melting point as a range of these two temperatures.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the structure of this compound. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.
Anticipated ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will influence the precise chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chloro group (C2) and the carbon atom attached to the nitro group (C3) are expected to be significantly deshielded and appear at lower field.
Experimental Workflow:
Caption: Workflow for NMR Spectrum Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a small vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically used for both experiments.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. The resulting spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Causality Behind Experimental Choices: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For solid samples, the KBr pellet method is a common technique that involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
Anticipated FT-IR Spectral Features:
-
Aromatic C-H stretching: Peaks are expected above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, which are characteristic of the nitro group.[4]
-
C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[4]
-
C-Cl stretching: A peak corresponding to the carbon-chlorine bond is expected in the fingerprint region (typically below 800 cm⁻¹).
Experimental Workflow:
Caption: Workflow for FT-IR Spectrum Acquisition (KBr Pellet Method)
Step-by-Step Methodology:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum is usually collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.
Causality Behind Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule). For aromatic compounds like this compound, the extended π-system of the quinoline ring is the primary chromophore.
Anticipated UV-Vis Spectral Features:
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region due to π → π* transitions within the aromatic system.[5] The presence of the nitro group, an electron-withdrawing group, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrum Acquisition
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.
-
Spectrum Acquisition: Place the blank and sample cuvettes in the UV-Vis spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. In general, it is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, a compound of significant interest to the scientific community. While some physical constants for this specific molecule are not yet widely reported, this guide has offered estimations based on structurally related compounds and, more importantly, has detailed the robust experimental protocols necessary for their precise determination. By following the outlined methodologies, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 2-Chloro-3-nitroquinoline (CAS: 78105-37-0)
In the landscape of synthetic organic chemistry and drug discovery, the quinoline scaffold stands as a "privileged structure," forming the core of numerous natural products and pharmacologically active compounds.[1][2] Within this important class of heterocycles, this compound (CAS No. 78105-37-0) emerges as a highly functionalized and reactive intermediate. Its strategic placement of a nucleophilically displaceable chlorine atom and a potent electron-withdrawing nitro group makes it a versatile precursor for constructing complex molecular architectures.
This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven insights into its application, and offer detailed protocols for its synthesis and handling. The objective is to equip the scientific professional with the foundational knowledge required to effectively leverage this compound in their research and development endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in the laboratory. This compound is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 78105-37-0 | [3][4][] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3][4][6] |
| Molecular Weight | 208.60 g/mol | [3][4] |
| Appearance | Crystalline Powder | |
| Melting Point | 120-121 °C | [7] |
| Density | 1.484 g/cm³ | [7] |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)--INVALID-LINK--[O-] | [3] |
| InChI Key | OFUFXTHGZWIDDB-UHFFFAOYSA-N | [8] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with coupling patterns dictated by their positions on the quinoline ring. The proton at C4, being adjacent to the electron-withdrawing nitro group, would likely be the most deshielded singlet or doublet.
-
¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the chlorine (C2) and the carbon bearing the nitro group (C3) would be significantly influenced by these substituents.
-
IR Spectroscopy: Characteristic peaks would include strong absorbances for the N-O stretching of the nitro group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C=N stretching of the quinoline ring, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208 and a characteristic M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of substituted quinolines often involves classic named reactions that build the heterocyclic core. A highly effective and common method for producing 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction , starting from an appropriate N-phenylacetamide (acetanilide).[9][10] While a direct, one-pot synthesis for this compound from simple precursors is not commonly cited, a logical and plausible pathway involves the nitration of a 2-chloroquinoline precursor.
Plausible Synthetic Workflow
The following workflow outlines a conceptual, multi-step synthesis. This approach is based on established chemical principles for quinoline functionalization.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Nitration of 2-Chloroquinoline
This protocol is a representative procedure based on standard nitration chemistry of aromatic systems. CAUTION: This reaction involves strong acids and generates a toxic, reactive product. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. [11]
Materials:
-
2-Chloroquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice/Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly add 2-chloroquinoline (1.0 eq) portion-wise to the stirred sulfuric acid. The quinoline will dissolve to form the sulfate salt.
-
Causality: This step ensures the substrate is fully dissolved and protonated, preparing it for electrophilic attack. Maintaining a low temperature is critical to prevent unwanted side reactions and runaway nitration.
-
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the flask containing the 2-chloroquinoline solution. Monitor the internal temperature closely, ensuring it does not exceed 10-15 °C.
-
Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The electron-rich quinoline ring attacks the nitronium ion. The substitution occurs preferentially at the C3 position due to the directing effects of the heterocyclic nitrogen and the existing chloro group.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Causality: Quenching on ice neutralizes the strong acid and precipitates the organic product, which is poorly soluble in water. This must be done slowly to dissipate the heat generated from the acid-water dilution.
-
-
Isolation & Purification: a. Filter the crude solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). b. Dry the crude product under vacuum. c. Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS).
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dictated by the electronic interplay of its functional groups. The quinoline ring itself is electron-deficient, but the presence of the nitro group at the C3 position dramatically enhances this effect through strong resonance and inductive electron withdrawal.
This electronic environment makes the molecule a potent electrophile, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[12]
-
Activation at C2: The chlorine atom at the C2 position is an excellent leaving group. This position is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of both the adjacent ring nitrogen and the nitro group at C3.
-
Activation at C4: The C4 position is also highly electron-deficient (activated) and can be a site for nucleophilic attack, especially if a suitable leaving group were present.
This dual activation allows for regioselective reactions where various nucleophiles (amines, alcohols, thiols, etc.) can displace the C2-chloro group, providing a direct pathway to a wide array of 2-substituted-3-nitroquinoline derivatives.[3]
Caption: Reactivity hotspots on the this compound scaffold.
Applications in Organic Synthesis and Drug Discovery
The true value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of novel therapeutics. The quinoline core is a cornerstone of medicinal chemistry, found in drugs with a vast range of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][13]
-
Precursor to Fused Heterocyclic Systems: The dual functionality of the chloro and nitro groups allows for sequential reactions. For instance, the chloro group can be substituted by a nucleophile, and the nitro group can subsequently be reduced to an amine. This newly formed amine can then participate in intramolecular cyclization reactions to form fused polycyclic systems like imidazo[4,5-c]quinolines or pyrrolo[3,2-c]quinolines.[12]
-
Scaffold for Medicinal Chemistry: By reacting this compound with a diverse library of nucleophiles (e.g., amines, phenols), chemists can rapidly generate a large number of analogues. These libraries can then be screened for biological activity against various disease targets, such as kinases, receptors, or enzymes. The nitro group itself can be a pharmacophore or be modified to explore the structure-activity relationship (SAR).
-
Development of Novel Therapeutic Agents: While a different isomer (4-Chloro-3-nitroquinoline) is a key intermediate for the immune response modifier Imiquimod, the 2-chloro isomer provides a scaffold for creating novel analogues with potentially different or improved therapeutic profiles.[14] Research into related nitroquinoline compounds like Nitroxoline has shown anticancer and antibacterial properties, highlighting the pharmacological potential of this chemical class.[15][16]
Safety and Handling
This compound is a hazardous substance that must be handled with significant care.
-
Primary Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.
-
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[18]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][17] Store locked up or in an area accessible only to authorized personnel.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
-
Conclusion
This compound is more than just a chemical on a shelf; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, governed by the powerful electron-withdrawing nitro group and the labile chloro substituent, provides a reliable entry point into a vast chemical space of substituted quinolines and fused heterocyclic systems. For researchers in drug discovery and process development, a deep understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the creation of novel molecules that could address significant unmet medical needs.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 4. appchemical.com [appchemical.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemijournal.com [chemijournal.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]
- 13. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. chemicalbook.com [chemicalbook.com]
synthesis and characterization of 2-Chloro-3-nitroquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-nitroquinoline
Executive Summary
This compound is a pivotal heterocyclic intermediate, valued for its role in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its unique electronic structure, featuring both an electrophilic chlorine atom at the 2-position and a strong electron-withdrawing nitro group at the 3-position, makes it a versatile precursor for a variety of substitution and coupling reactions. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, beginning from readily available 2-hydroxyquinoline. Furthermore, it details the essential analytical techniques required for its unambiguous characterization, ensuring purity and structural integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important building block.
Introduction: The Strategic Importance of this compound
Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry.
This compound (CAS No: 78105-37-0) emerges as a particularly valuable intermediate.[2][3] The chlorine atom at the C2 position acts as an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities, such as amines, alcohols, and thiols, to build molecular complexity. Concurrently, the adjacent nitro group at the C3 position strongly activates the C2 position towards nucleophilic attack and can itself be reduced to an amino group, providing another handle for further derivatization. This dual functionality makes this compound a highly sought-after precursor for constructing novel libraries of potential therapeutic agents.
This guide eschews a simple recitation of facts, instead providing a field-tested perspective on the synthesis and validation of this key intermediate, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity.
Synthesis of this compound: A Two-Step Approach
Direct nitration of 2-chloroquinoline often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. A more controlled and efficient strategy involves a two-step sequence starting from 2-hydroxyquinoline (also known as 2-quinolinone or carbostyril), a commercially available and relatively inexpensive starting material. This approach leverages the directing effects of the existing functional groups to ensure high regioselectivity.
Synthetic Strategy Overview
The chosen pathway consists of two sequential reactions:
-
Electrophilic Nitration: 2-hydroxyquinoline is first nitrated to selectively install a nitro group at the C3 position, yielding 3-nitro-2-hydroxyquinoline. The electron-donating character of the hydroxyl/amide group activates the ring and directs the incoming electrophile (NO₂⁺) primarily to the C3 position.
-
Chlorination: The hydroxyl group of the intermediate is then converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the stable quinolinone into the more reactive 2-chloroquinoline derivative.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2-hydroxyquinoline
-
Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ. Sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion required for the reaction. Careful temperature control is critical to prevent over-nitration and decomposition.
-
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 g of 2-hydroxyquinoline to 100 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Maintain the temperature of the mixture below 5 °C.
-
Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 2-hydroxyquinoline solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 60 °C to yield crude 3-nitro-2-hydroxyquinoline. Recrystallization from glacial acetic acid may be performed for higher purity.
-
Protocol 2: Synthesis of this compound
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group of the quinolinone with a chlorine atom. The reaction is typically performed under reflux.
-
Step-by-Step Methodology:
-
In a fume hood, combine 15 g of dry 3-nitro-2-hydroxyquinoline with 75 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Gently heat the mixture to reflux using a heating mantle. The solid will gradually dissolve.
-
Maintain the reflux for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto 400 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash it extensively with cold water.
-
Dry the crude this compound. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.
Physical and Chemical Properties
The primary quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 78105-37-0 | [2][3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2][4] |
| Molecular Weight | 208.60 g/mol | [2][4] |
| Appearance | Solid (typically a pale yellow or off-white powder) | [4] |
| Purity | >97% (typical for commercial grades) | [4] |
Spectroscopic and Analytical Data Interpretation
The following sections describe the expected results from key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The chemical shifts will be downfield due to the electron-withdrawing effects of the chloro and nitro groups. Protons closer to these groups will exhibit greater downfield shifts.
-
¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C2) and the carbon attached to the nitro group (C3) will be significantly deshielded and appear at a lower field. The other seven aromatic carbons will resonate in the typical range of δ 120-150 ppm.
2. Infrared (IR) Spectroscopy
-
Protocol: Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation: The IR spectrum provides crucial information about the functional groups present.[5]
-
NO₂ Stretch: Look for two strong, characteristic absorption bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the nitro group.
-
Aromatic C=C/C=N Stretch: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region, indicative of the quinoline ring.
-
Aromatic C-H Stretch: A peak or group of peaks should appear just above 3000 cm⁻¹.
-
C-Cl Stretch: A signal corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.
-
Caption: Logical relationships in the characterization of the target compound.
3. Mass Spectrometry (MS)
-
Protocol: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Interpretation:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 208.6.
-
Isotopic Pattern: A key confirmation is the presence of an [M+2]⁺ peak at m/z ≈ 210.6 with an intensity that is approximately one-third of the [M]⁺ peak. This characteristic 3:1 ratio is definitive for a molecule containing one chlorine atom.[6]
-
Fragmentation: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and/or the chlorine atom (-Cl, 35/37 Da).
-
4. Chromatographic Analysis (HPLC/GC)
-
Protocol: Develop a method using High-Performance Liquid Chromatography (HPLC) with a C18 column or Gas Chromatography (GC) to assess purity.[7]
-
Interpretation: A pure sample should exhibit a single major peak. The presence of other peaks would indicate impurities from starting materials or side reactions, and the area percentage can be used to quantify the purity.
Safety, Handling, and Storage
-
Safety: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations, particularly the synthesis steps involving phosphorus oxychloride and concentrated acids, must be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide has outlined a logical and reliable pathway for the synthesis of this compound, a valuable intermediate in modern organic and medicinal chemistry. By starting from 2-hydroxyquinoline, the synthesis proceeds with high regioselectivity, simplifying purification and maximizing yield. Furthermore, a multi-technique approach to characterization, including NMR, IR, and Mass Spectrometry, has been detailed to provide a self-validating system for confirming the structure and ensuring the high purity required for subsequent applications. The methodologies and insights presented herein are designed to empower researchers to confidently produce and validate this important chemical building block.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 3. This compound | 78105-37-0 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Nature of 2-Chloro-3-nitroquinoline: A Cornerstone for Heterocyclic Synthesis
Abstract
2-Chloro-3-nitroquinoline is a pivotal heterocyclic intermediate renowned for its pronounced electrophilic character. This guide provides an in-depth exploration of the molecular and electronic factors governing its reactivity, primarily focusing on its utility in Nucleophilic Aromatic Substitution (SNAr) reactions. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and illustrate its synthetic versatility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1] Compounds incorporating the quinoline nucleus exhibit a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The functionalization of this core is key to modulating its properties. This compound (CAS No: 78105-37-0) stands out as a highly reactive and versatile intermediate for achieving this.[2][3] Its electrophilic nature, the central theme of this guide, makes it an exceptional substrate for constructing complex molecular architectures.[2]
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its unique electronic architecture. The molecule's properties are dictated by the interplay of the quinoline ring system and its two key substituents: a chloro group at the C2 position and a nitro group at the C3 position.
-
The Pyridine Ring: The nitrogen atom in the quinoline ring is inherently electronegative, withdrawing electron density from the carbocyclic system, particularly from the C2 and C4 positions. This effect inherently lowers the electron density of the pyridine part of the ring system, predisposing it to nucleophilic attack.
-
The Nitro Group (–NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[4][5] It exerts its influence through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group delocalizes electron density from the ring onto its oxygen atoms, creating significant electron deficiency (electrophilicity) at the ortho (C2, C4) and para (C6, C8) positions relative to it.
-
-
The Chloro Group (–Cl): Located at the electron-deficient C2 position, the chlorine atom serves as an excellent leaving group in substitution reactions.[6] Its displacement is the key step in the functionalization of the molecule.
The confluence of these effects renders the C2 position exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.
Caption: Electronic effects amplifying the electrophilicity of C2.
Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary reaction pathway through which this compound expresses its electrophilic nature is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step process ideally suited for electron-deficient aromatic systems.[4]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-poor C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the causal factor behind the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the adjacent nitro group. This stabilization by the electron-withdrawing nitro group significantly lowers the activation energy for this step.[4]
Step 2: Elimination of the Leaving Group and Rearomatization The aromaticity of the quinoline ring is restored through the elimination of the chloride ion (Cl⁻). This step is typically fast as it re-establishes the highly stable aromatic system.[5]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 3. appchemical.com [appchemical.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 6. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]
The Strategic Intermediate: A Technical Guide to 2-Chloro-3-nitroquinoline in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to the synthetic chemist, 2-Chloro-3-nitroquinoline has emerged as a highly versatile and reactive scaffold. Its unique electronic and steric properties make it a cornerstone in the construction of complex heterocyclic systems, particularly in the realm of kinase inhibitors for oncology. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical characterization to its nuanced reactivity and application in the development of targeted therapeutics. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Core and the Rise of a Key Intermediate
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. This compound (CAS No: 78105-37-0) represents a particularly powerful iteration of this scaffold.[3] The presence of a chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 3-position creates a highly electrophilic center, primed for a variety of chemical transformations. This guide will dissect the intrinsic properties of this compound that make it an indispensable tool in the drug discovery pipeline.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis of this compound is fundamental to its utility. While various methods for quinoline synthesis exist, the Vilsmeier-Haack reaction is a commonly employed and robust method for the preparation of 2-chloro-3-formylquinolines, which are closely related precursors.[4][5] The synthesis of this compound itself can be approached through the nitration of 2-chloroquinoline or the chlorination of 3-nitro-2-quinolone.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 78105-37-0 | [3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.6 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 148-150 °C (for 2-chloro-3-quinolinecarboxaldehyde) | N/A |
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 4-position is anticipated to be the most deshielded due to the anisotropic effects of the adjacent nitro group and the quinoline ring system.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the chloro group (C2) and the carbon bearing the nitro group (C3) will be significantly influenced by these substituents. The C4 carbon is also expected to be significantly downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with the molecular ion peak (M+) at m/z 208 and the M+2 peak at m/z 210 in an approximate 3:1 ratio.
The Chemistry of this compound: A Tale of Two Reactive Sites
The synthetic utility of this compound is dictated by the reactivity of its two key functional groups: the C2-chloro and the C3-nitro moieties. The interplay of these groups under various reaction conditions allows for a diverse range of molecular architectures to be constructed.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The quinoline ring, particularly when substituted with a powerful electron-withdrawing group like the nitro group, is highly activated towards nucleophilic aromatic substitution. The C2-chloro group serves as an excellent leaving group in these reactions.
This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a facile entry into a diverse chemical space. This is a cornerstone of its application in building libraries of potential drug candidates.
Caption: Generalized mechanism of SNAr at the C2 position.
Reduction of the C3-Nitro Group
The nitro group at the C3-position can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂). This transformation is pivotal as it introduces a new nucleophilic center and a key pharmacophoric element. The resulting 2-chloro-3-aminoquinoline is a valuable intermediate for further elaboration, for instance, through acylation, sulfonylation, or condensation reactions.
Caption: Reduction of the nitro group to an amine.
Application in Drug Discovery: The Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The quinoline core can mimic the adenine scaffold of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.
Case Study: Synthesis of a VEGFR-2 Inhibitor Precursor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The following workflow outlines a plausible synthetic route to a VEGFR-2 inhibitor precursor, leveraging the reactivity of this compound.
Step 1: Synthesis of N-(substituted-phenyl)-3-nitroquinolin-2-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired substituted aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-(substituted-phenyl)-3-nitroquinolin-2-amine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired N²-(substituted-phenyl)quinoline-2,3-diamine.
Caption: Synthetic workflow to a kinase inhibitor precursor.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its inherent reactivity, governed by the interplay of the chloro and nitro substituents, provides a robust and versatile platform for the construction of complex, biologically active molecules. The applications in the synthesis of kinase inhibitors highlighted in this guide underscore its importance in contemporary drug discovery. As the demand for novel and highly selective therapeutics continues to grow, the strategic deployment of such powerful chemical intermediates will undoubtedly remain a cornerstone of innovation in the pharmaceutical industry. Future research will likely focus on expanding the repertoire of reactions involving this scaffold and its application in the synthesis of inhibitors for other important biological targets.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsr.net [ijsr.net]
- 6. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 8. US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]
spectroscopic data of 2-Chloro-3-nitroquinoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitroquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 78105-37-0), a key intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. The causality behind experimental choices is elucidated to ensure that the described methodologies are not just procedures to be followed, but self-validating systems for generating reliable data.
Introduction: The Chemical Identity of this compound
This compound is a substituted heterocyclic aromatic compound. Its structure, featuring a quinoline core functionalized with two potent electron-withdrawing groups—a chloro group at position 2 and a nitro group at position 3—makes it a highly reactive and versatile building block in medicinal chemistry and material science.[1][3] The precise placement of these functional groups dictates the molecule's electronic properties and reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will dissect the characteristic spectral signature of this compound, providing a foundational reference for its unambiguous identification.
Molecular Structure and Numbering
The systematic numbering of the quinoline ring is crucial for the correct assignment of NMR signals. The following diagram illustrates the structure and standard IUPAC numbering for this compound.
Caption: Molecular structure of this compound with IUPAC numbering.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct "fingerprint" based on its functional groups. The spectrum of this compound is dominated by features arising from the nitro group and the substituted aromatic system.
Rationale for Interpretation: The interpretation strategy involves identifying diagnostic peaks in order of importance.[4] The strong absorptions of the nitro group are typically the most prominent and easily identifiable features.[5] Subsequently, absorptions related to the aromatic ring (C-H and C=C stretches) confirm the core structure, and the C-Cl stretch can be identified in the fingerprint region.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching |
| 1600–1585 & 1500-1400 | Medium | Aromatic C=C | In-ring Stretching |
| 1550–1475 | Strong | N-O | Asymmetric Stretching |
| 1360–1290 | Strong | N-O | Symmetric Stretching |
| 850-550 | Medium-Strong | C-Cl | Stretching |
| 900-675 | Strong | C-H | Out-of-Plane Bending |
Table 1: Characteristic Infrared Absorption Bands for this compound.
Detailed Interpretation:
-
Nitro Group (NO₂): The most definitive peaks in the spectrum are the two strong absorptions corresponding to the N-O stretching vibrations.[8] The asymmetric stretch appears at a higher frequency (typically 1550–1475 cm⁻¹) compared to the symmetric stretch (1360–1290 cm⁻¹).[8] Conjugation with the quinoline ring system causes these bands to appear at slightly lower wavenumbers than in aliphatic nitro compounds.[8][9] The presence of this distinct pair of strong bands is a primary indicator for the nitro functionality.[5]
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline core.[7][10]
-
Aromatic Ring C=C Stretches: Multiple medium-intensity bands in the 1600-1400 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[7][10]
-
C-Cl Stretch: The absorption due to the C-Cl bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. While this region can be complex, a medium to strong band here is consistent with the chloro-substituent.[6]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane bending of the aromatic C-H bonds. The exact positions can give clues about the substitution pattern of the benzene portion of the quinoline ring.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of each hydrogen and carbon atom in the structure.
Causality of Chemical Shifts: The chemical shifts are heavily influenced by the electronic effects of the substituents. Both the chloro and nitro groups are strongly electron-withdrawing.[11] This deshields the nuclei in the quinoline ring system, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted quinoline.[11] The effect is most pronounced on the atoms ortho and para to the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals only for the five protons on the quinoline ring system (H4, H5, H6, H7, H8), as the substituents at positions 2 and 3 have no protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 8.8 - 9.2 | s | - |
| H8 | 8.1 - 8.4 | d | J = 8.0 - 8.5 |
| H5 | 7.9 - 8.2 | d | J = 8.0 - 8.5 |
| H7 | 7.8 - 8.1 | ddd | J ≈ 8.5, 7.0, 1.5 |
| H6 | 7.6 - 7.9 | ddd | J ≈ 8.5, 7.0, 1.5 |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).
Interpretation of ¹H NMR Spectrum:
-
H4: This proton is situated peri to the nitrogen atom and adjacent to the strongly electron-withdrawing nitro group. This combined deshielding effect is expected to shift its resonance significantly downfield, likely appearing as a sharp singlet.
-
H8 and H5: These protons are on the benzene ring portion. H8 is ortho to the ring nitrogen, and H5 is peri to the C4a-C8a ring junction, leading to their downfield positions. They are expected to appear as doublets due to coupling with their respective ortho neighbors (H7 and H6).
-
H6 and H7: These protons are in the middle of the benzene ring and are coupled to each other (ortho), as well as to H5 and H8 respectively (meta coupling might be observed). They are expected to appear as complex multiplets, often as a doublet of doublet of doublets (ddd) or a triplet of doublets (td).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline core.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 135 - 140 |
| C4 | 128 - 132 |
| C4a | 145 - 149 |
| C5 | 125 - 129 |
| C6 | 130 - 134 |
| C7 | 127 - 131 |
| C8 | 129 - 133 |
| C8a | 147 - 151 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).
Interpretation of ¹³C NMR Spectrum:
-
C2 and C3: These carbons are directly attached to the electronegative chlorine atom and the nitro group, respectively. C2, bonded to chlorine and nitrogen, will be significantly downfield. C3, attached to the nitro group, will also be deshielded.
-
Quaternary Carbons (C4a, C8a): These carbons at the ring fusion are typically found in the downfield region of the aromatic spectrum.
-
Protonated Carbons (C4, C5, C6, C7, C8): These carbons will appear in the typical aromatic region (120-140 ppm). Their precise shifts are influenced by the overall electron density distribution across the ring system.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
Rationale for Ionization: For a thermally stable aromatic compound like this compound, Electron Ionization (EI) is a robust choice. It reliably produces a molecular ion and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.
| m/z | Ion | Comments |
| 208/210 | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of one chlorine atom. |
| 162/164 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). |
| 178/180 | [M - NO]⁺ | Loss of nitric oxide (30 Da). |
| 127 | [M - NO₂ - Cl]⁺ | Subsequent loss of the chlorine atom from the [M - NO₂]⁺ fragment. |
Table 4: Predicted High-Resolution Mass Spectrometry Data.
Interpretation of Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular formula C₉H₅ClN₂O₂ gives a monoisotopic mass of approximately 208.6 g/mol .[1][12] The key feature will be the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion at m/z 208 and m/z 210, with an intensity ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the molecule.
-
Major Fragmentation Pathways: Common fragmentation for nitroaromatic compounds includes the loss of the nitro group as NO₂ (a loss of 46 mass units) and the loss of NO (a loss of 30 mass units).[13] The subsequent loss of the chlorine radical (35/37 Da) from these fragments is also a probable pathway.
Experimental Protocols and Workflows
The following protocols are standardized procedures for acquiring high-quality spectroscopic data. The choice of solvent and concentration is critical, as intermolecular interactions in quinolines can sometimes lead to concentration-dependent shifts in NMR.[11][14]
General Spectroscopic Workflow
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. This compound | 78105-37-0 [amp.chemicalbook.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. docsity.com [docsity.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. benchchem.com [benchchem.com]
- 14. repository.uncw.edu [repository.uncw.edu]
The Biological Versatility of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of substituted quinoline compounds, with a focus on their anticancer, antimalarial, and antibacterial properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline, a fusion of a benzene and a pyridine ring, is a heterocyclic aromatic compound that has captivated medicinal chemists for over a century.[1][2] Its inherent structural features, including its aromaticity, planarity, and the presence of a nitrogen atom, make it an ideal scaffold for interacting with various biological targets. The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and pharmacological activities. This has led to the development of a vast library of substituted quinoline derivatives with a wide spectrum of therapeutic applications, from treating infectious diseases to combating cancer.[1][3] This guide will delve into the core biological activities of these compounds, providing the technical insights necessary for their further development.
Anticancer Activity of Substituted Quinolines
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting potent cytotoxic activity against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Targeting Key Oncogenic Pathways
2.1.1. Inhibition of EGFR and HER-2 Signaling
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation.[6] Overexpression or mutation of these receptors is a common feature in many cancers, leading to uncontrolled cell growth.[7] Several quinoline derivatives have been designed as dual inhibitors of EGFR and HER-2, effectively blocking the downstream signaling cascades.[7][8] By competing with ATP for the binding site in the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.[9][10]
Caption: EGFR/HER-2 Signaling Pathway Inhibition by Substituted Quinolines.
2.1.2. Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and is associated with tumor progression and drug resistance.[11][12] Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[13] Quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, leading to the induction of apoptosis in cancer cells.[2]
Caption: PIM-1 Kinase-Mediated Apoptosis Inhibition and its Reversal by Quinoline Inhibitors.
Quantitative Analysis of Anticancer Activity
The anticancer potency of substituted quinolines is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Table 1: Anticancer Activity of Representative Substituted Quinolines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR/HER-2 Inhibitor | Compound 5a | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) | [7] |
| Pim-1 Kinase Inhibitor | Compound 13e | PC-3 (Prostate) | 2.61 | [7] |
| 2-Arylquinoline | Compound 13 | HeLa (Cervical) | 8.3 | [14] |
| 4,7-Disubstituted Quinoline | Hydrazone Derivative | HL-60 (Leukemia) | 0.314 | [5] |
| 8-Aminoquinoline | Quinoline 7 | T47D (Breast) | 0.016 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][16]
2.3.1. Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[17][18]
2.3.2. Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.[19]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Antimalarial Activity of Substituted Quinolines
Quinolines have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments.[10] Synthetic quinolines, such as chloroquine, have been mainstays in malaria chemotherapy for decades.[10][21]
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials involves the disruption of the parasite's ability to detoxify heme.[10][21] During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[21] The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.[21]
Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole of the parasite.[21] Here, they interfere with heme polymerization, leading to a buildup of toxic free heme.[21][22] This accumulation of free heme generates reactive oxygen species, damages parasite membranes, and ultimately leads to parasite death.[21]
Caption: Mechanism of Action of Quinoline Antimalarials.
Quantitative Analysis of Antimalarial Activity
The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against P. falciparum strains.
Table 2: Antimalarial Activity of Representative Substituted Quinolines
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 4-Aminoquinoline | Chloroquine | Drug-sensitive | ~0.01-0.1 | |
| Quinoline-imidazole hybrid | Compound 11(xxxii) | CQ-sensitive | 0.00014 | |
| Quinoline-imidazole hybrid | Compound 11(xxxii) | MDR strain | 0.00041 | |
| Dihydropyrimidine-quinoline | Compound 4i | - | 0.014 | |
| 4-Aminoalcohol quinoline | Compound 4 | - | - | [13] |
| Quinoline-Pyrazolopyridine | Compound 5p | 3D7 (CQ-sensitive) | - |
Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay
This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[19]
3.3.1. Principle
SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, providing a measure of parasite growth.[19]
3.3.2. Step-by-Step Methodology
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.[19]
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.[19]
-
Infection: Add the synchronized parasite culture (ring stage) to the wells at a final parasitemia of ~0.5% and a hematocrit of 2%.[19]
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[3]
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.[19]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[19]
-
Data Analysis: Determine the IC50 values from the dose-response curves.[19]
Antibacterial Activity of Substituted Quinolines
The quinoline scaffold is also the foundation for a major class of synthetic antibacterial agents, the quinolones and fluoroquinolones. However, other substituted quinolines also exhibit significant antibacterial properties.
Mechanism of Action
While the primary mechanism of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, other quinoline derivatives may have different modes of action. Some have been shown to target bacterial cell wall synthesis or disrupt membrane integrity.[17]
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17]
Table 3: Antibacterial Activity of Representative Substituted Quinolines
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one | Compound 6c | MRSA | 0.75 | |
| Quinoline-2-one | Compound 6c | VRE | 0.75 | |
| 2-Fluoro-9-oxime ketolide hybrid | Compound 16 | S. pneumoniae | ≤0.008 | |
| 2-Sulfoether-4-quinolone | Compound 15 | S. aureus | 0.8 (µM) | |
| Oxazino quinoline | - | S. aureus | - | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.[4][17]
4.3.1. Principle
A standardized inoculum of a bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth after incubation.[2][17]
4.3.2. Step-by-Step Methodology
-
Medium Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).[17]
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoline compounds in the 96-well microtiter plates.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2][17]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[17]
Conclusion and Future Perspectives
The substituted quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the quinoline ring system, ensure its continued prominence in drug discovery. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of quinoline-based compounds as modulators of other biological targets also holds significant promise for the treatment of a wide range of diseases. This guide provides a foundational understanding of the key biological activities of substituted quinolines and the experimental methodologies used to evaluate them, empowering researchers to further unlock the therapeutic potential of this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mmv.org [mmv.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
- 21. researchgate.net [researchgate.net]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
synthesis of 2-Chloro-3-nitroquinoline from 2-vinylanilines
Application Note & Protocol
Topic: A Proposed Two-Step Synthesis of 2-Chloro-3-nitroquinoline from 2-Vinylanilines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Specifically, 2-chloro-3-nitroquinolines serve as versatile intermediates, enabling further functionalization at multiple positions to generate libraries of novel compounds for drug discovery. The chloro-substituent at the C2 position acts as an excellent leaving group for nucleophilic substitution, while the nitro group at C3 can be reduced to an amine or otherwise transformed.
This document outlines a robust, two-step synthetic pathway commencing from readily available 2-vinylanilines. The strategy is bifurcated into two primary stages:
-
Step 1: A direct, one-pot synthesis of 2-chloroquinolines from 2-vinylanilines via an electrophilic cyclization-chlorination reaction.
-
Step 2: A regioselective electrophilic nitration of the resulting 2-chloroquinoline to install the nitro group at the C3 position.
This guide provides the underlying mechanistic principles, detailed experimental protocols, and critical insights for each step to ensure reproducibility and high fidelity in a research setting.
Part 1: Synthesis of 2-Chloroquinoline from 2-Vinylaniline
The conversion of 2-vinylanilines to 2-chloroquinolines represents an elegant and efficient method that combines quinoline ring formation and chlorination into a single operation. This transformation avoids the often harsh conditions required for traditional quinoline syntheses (e.g., Skraup or Doebner-von Miller) and subsequent chlorination steps.[2][3]
Principle and Mechanism
The reaction proceeds by treating a 2-vinylaniline with diphosgene in a nitrile solvent, such as acetonitrile.[4][5][6] The mechanism is postulated to occur via three key stages:
-
Isocyanate Formation: The amine functionality of the 2-vinylaniline reacts with diphosgene to generate a reactive isocyanate intermediate.
-
Electrophilic Cyclization: The nitrile solvent (acetonitrile) participates in the reaction, leading to an intermediate that facilitates the electrophilic cyclization of the vinyl group onto the newly formed ring system. The mechanism involves the formation of a reactive imidoyl moiety which acts as a good leaving group.[4][5]
-
Chlorination and Aromatization: The intermediate undergoes chlorination at the C2 position, followed by aromatization to yield the stable 2-chloroquinoline product.[4][5]
The causality for using a nitrile solvent is critical; it is not merely an inert medium but a key reactant that enables the specific cyclization pathway.[4]
Experimental Protocol 1: Synthesis of 2-Chloroquinoline
This protocol is adapted from the procedure described by Kim et al. in The Journal of Organic Chemistry.[4][5]
Materials:
-
2-Vinylaniline (1.0 equiv)
-
Diphosgene (1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a solution of 2-vinylaniline (1.0 equiv) in anhydrous acetonitrile (0.1 M), add diphosgene (1.5 equiv) dropwise at 0 °C under an inert atmosphere.
-
Expert Insight: Diphosgene is extremely toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The slow, dropwise addition at low temperature is crucial to control the initial exothermic reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to quench excess diphosgene.
-
Causality: The basic NaHCO₃ solution neutralizes acidic byproducts and hydrolyzes any remaining diphosgene into non-toxic products.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-chloroquinoline.
| Substrate Example | Product | Typical Yield (%) |
| 2-Vinylaniline | 2-Chloroquinoline | ~85% |
| 4-Nitro-2-vinylaniline | 2-Chloro-6-nitroquinoline | ~90% |
| 4-Methyl-2-vinylaniline | 2-Chloro-6-methylquinoline | ~88% |
| Data adapted from Kim, Y. M., et al. (2002).[4] |
Part 2: Electrophilic Nitration of 2-Chloroquinoline
The second stage involves the nitration of the 2-chloroquinoline intermediate. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the quinoline ring system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene ring, favoring the 5- and 8-positions. However, nitration at the C3 position, while less common, can be achieved under specific conditions.
Principle and Mechanism
The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).
-
Generation of Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Electrophilic Attack: The π-system of the quinoline ring attacks the nitronium ion. While the benzene ring is more electron-rich, attack at the C3 position of the pyridine ring is possible. The C3 position is less deactivated than the C2 and C4 positions, which are alpha and gamma to the ring nitrogen.
-
Aromatization: A base (such as HSO₄⁻) removes a proton from the intermediate sigma complex (Wheland intermediate) to restore aromaticity, yielding the 3-nitro product.
Experimental Protocol 2: Nitration of 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice/Water mixture
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Add 2-chloroquinoline (1.0 equiv) to concentrated sulfuric acid in a round-bottom flask cooled in an ice bath. Stir until all the solid has dissolved.
-
Addition of Nitrating Agent: Add fuming nitric acid dropwise to the cooled solution via a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Expert Insight: This is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions and minimize the formation of undesired byproducts, particularly isomers nitrated on the benzene ring (5- and 8-nitro).
-
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Causality: The nitroquinoline product is insoluble in the now-diluted acidic aqueous solution, causing it to precipitate out while unreacted starting material and byproducts may remain in solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Trustworthiness Note: The regioselectivity of quinoline nitration can be complex. While this protocol is designed to favor C3 substitution, the formation of other isomers is possible. It is imperative to perform thorough characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and assess purity.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. US4157445A - Method for the preparation of quinoline and aniline compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Vilsmeier-Haack Formylation for Quinoline Synthesis
A Strategic Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide to the Vilsmeier-Haack reaction as a powerful and versatile tool for the synthesis of functionalized quinolines. Moving beyond a simple recitation of steps, this note elucidates the mechanistic underpinnings, provides detailed and validated protocols, and offers field-proven insights to empower researchers in medicinal chemistry and drug development.
Strategic Overview: The Quinoline Scaffold in Modern Chemistry
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of bioactivities, including antimalarial, anticancer, anti-HIV, and antibacterial properties[1][2]. The Vilsmeier-Haack reaction offers a highly efficient, single-step approach to construct the quinoline ring system from readily available N-arylacetamides (acetanilides).[3] This reaction uniquely installs both a chloro group at the 2-position and a formyl group at the 3-position, yielding 2-chloro-3-formylquinolines. These products are not merely final compounds but are powerful, versatile synthons, where both the chloro and formyl functionalities serve as handles for extensive downstream derivatization.[4]
The Reaction Mechanism: A Stepwise Electrophilic Cascade
The Vilsmeier-Haack reaction is a classic transformation involving an electrophilic aromatic substitution.[5] Its application to quinoline synthesis from N-arylacetamides is a testament to its utility in ring-closure reactions. The mechanism can be dissected into two primary stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This in situ preparation generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][8]
-
Electrophilic Attack, Cyclization, and Aromatization: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the carbonyl oxygen of the acetamide attacks the newly formed iminium intermediate. Subsequent dehydration and elimination steps lead to the formation of the stable, aromatic 2-chloro-3-formylquinoline ring system. The presence of electron-donating groups on the acetanilide substrate facilitates the initial electrophilic attack and generally leads to higher yields.[9]
Experimental Protocols and Methodologies
The following protocols are consolidated from established literature procedures and provide a robust framework for the synthesis of 2-chloro-3-formylquinolines.[9][10][11]
This procedure is broadly applicable to a range of substituted N-arylacetamides.
Materials:
-
Substituted N-arylacetamide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (12.0 eq)
-
Crushed Ice / Ice-cold water
-
Sodium acetate or Sodium carbonate (for neutralization)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (3.0 eq). Cool the flask to 0-5°C using an ice-salt bath.
-
POCl₃ Addition: Add POCl₃ (12.0 eq) dropwise to the cold, stirred DMF via the dropping funnel. Causality Note: This addition is highly exothermic. Maintaining a low temperature (0-5°C) is critical to prevent degradation of the reagent and ensure controlled formation of the chloroiminium salt.[12]
-
Substrate Addition: After the complete addition of POCl₃, add the N-arylacetamide (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction Heating: Once the substrate is fully added, remove the cooling bath and heat the reaction mixture to 80-90°C. Maintain this temperature with stirring for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9][10] Experience Note: Reaction times vary significantly based on the electronic nature of the substituents on the aryl ring. Electron-rich systems typically react faster.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Carefully and slowly pour the reaction mixture into the crushed ice. Safety & Trustworthiness Note: This "reverse quench" is the most critical step for safety and product isolation. It dissipates the immense heat generated from the violent hydrolysis of excess POCl₃.[13]
-
Neutralization and Precipitation: Stir the aqueous mixture for 30 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH is approximately 6-8.[12][14] A solid precipitate of the crude product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the crude product.
-
Recrystallization: Purify the dried solid by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, to afford the pure 2-chloro-3-formylquinoline.[9][10]
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Substrate Scope and Reaction Optimization
The Vilsmeier-Haack cyclization is robust, but yields and reaction times are highly dependent on the substrate. The table below summarizes representative data from the literature, providing a baseline for experimental design.[11]
| N-Arylacetamide Substrate | Molar Ratio (POCl₃:Substrate) | Reaction Time (h) | Approx. Yield (%) | Reference |
| Acetanilide (unsubstituted) | 12:1 | 8-10 | 60-70 | [11] |
| 2-Methylacetanilide | 12:1 | 4-10 | ~70 | [11] |
| 4-Methoxyacetanilide | 12:1 | 4 | 85 | [11] |
| 4-Chloroacetanilide | 12:1 | 10 | 65 | [11] |
| 4-Bromoacetanilide | 12:1 | 10 | 60 | [11] |
| 4-Nitroacetanilide | 12:1 | 12 | 55 | [11] |
Key Insights:
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the acetanilide ring accelerate the reaction and improve yields.
-
Steric Hindrance: While ortho-substituents are tolerated, they may require longer reaction times.[10]
-
Stoichiometry: A significant excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is crucial for driving the reaction to completion.[11]
Troubleshooting and Expert Guidance
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: POCl₃ and the Vilsmeier reagent are highly sensitive to moisture. 2. Reagent Quality: Old or degraded POCl₃ or DMF. 3. Insufficient Heating: Incomplete reaction due to low temperature or short duration. | 1. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions (e.g., drying tube). Use anhydrous DMF.[12] 2. Use freshly opened or distilled reagents. 3. Ensure the internal reaction temperature reaches 80-90°C and monitor by TLC until the starting material is consumed. |
| Difficult Workup | Uncontrolled Quench: Adding water/ice to the reaction mixture instead of the reverse. This leads to a violent, exothermic reaction that is difficult to control.[13] | Always perform a "reverse quench" by adding the reaction mixture slowly to a large volume of vigorously stirred ice. This provides an adequate heat sink.[13][14] |
| Formation of Side Products | 1. Diformylation: Possible with highly activated aromatic rings.[12] 2. Reaction at other sites: For certain substrates, formylation can occur at other active positions.[15] | 1. Use milder conditions (lower temperature, shorter time) and consider adjusting the stoichiometry of the Vilsmeier reagent.[12] 2. A thorough understanding of the substrate's electronic properties is needed to predict regioselectivity. If problematic, consider protecting sensitive groups. |
| Product Purity Issues | Incomplete Neutralization: Residual acidic byproducts (H₃PO₄, HCl) from POCl₃ hydrolysis can interfere with extraction and purification.[13] | Ensure the pH of the aqueous mixture is brought to 6-8 during neutralization. Wash the filtered product thoroughly with water to remove any remaining salts. |
References
- 1. echemcom.com [echemcom.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-nitroquinoline
Introduction: The Significance of the 2-Aryl-3-nitroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl group at the 2-position and a nitro group at the 3-position of the quinoline core gives rise to the 2-aryl-3-nitroquinoline framework. This structural motif is of significant interest to researchers in drug development due to its potential as a precursor for a variety of biologically active molecules. For instance, nitro-containing heterocyclic compounds have shown promise as anticancer and antimicrobial agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl compounds, offering a direct route to forging the crucial carbon-carbon bond between the quinoline core and various aryl substituents.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2-chloro-3-nitroquinoline. It delves into the mechanistic underpinnings of the reaction, offers robust experimental protocols, and provides insights into overcoming common challenges associated with this specific substrate.
Mechanistic Considerations for a Challenging Coupling Partner
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the electronic nature of this compound presents specific challenges that require careful consideration in experimental design.
The quinoline ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. While an electron-deficient aryl halide can sometimes facilitate the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, the overall electronic landscape of the molecule can also lead to catalyst inhibition or undesired side reactions.[6]
The key to a successful Suzuki coupling with this compound lies in the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent to promote the desired catalytic cycle while mitigating potential pitfalls.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This step can be challenging for aryl chlorides and often requires electron-rich and bulky phosphine ligands to facilitate the reaction.[7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired 2-aryl-3-nitroquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Optimized Reaction Parameters
Based on established protocols for structurally similar and electronically challenging heterocyclic chlorides, the following parameters are recommended as a starting point for the Suzuki coupling of this compound.[6][9]
| Parameter | Recommended Conditions | Rationale & Key Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and reliable Pd(0) sources upon in situ reduction, or stable Pd(II) precatalysts.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides and stabilizing the catalytic species.[7] |
| Catalyst Loading | 2-5 mol% | A higher catalyst loading may be necessary for this challenging substrate to achieve reasonable conversion rates. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic inorganic bases are often required to facilitate the transmetalation of electron-deficient boronic acids and are effective in challenging couplings.[7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically in a 4:1 to 10:1 ratio) | Aprotic polar solvents are generally used, with the addition of water to dissolve the inorganic base. Thorough degassing of the solvent is critical to prevent catalyst deactivation.[4] |
| Temperature | 90-120 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly the oxidative addition step with an aryl chloride.[6] |
| Arylboronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is used to ensure complete consumption of the starting halide. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup and Execution
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), palladium(II) acetate (3 mol%), SPhos (6 mol%), and finely powdered potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Conditions: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 100-110 °C) using a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-3-nitroquinoline.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Insufficiently strong or soluble base. 4. Presence of oxygen. | 1. Use fresh palladium precursor and ligand. 2. Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos). Consider a pre-formed catalyst. 3. Switch to a stronger base like Cs₂CO₃ or ensure the base is finely powdered. 4. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Improve degassing procedures. 2. Change the base or solvent system to improve the solubility and reactivity of the boronate species. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Catalyst decomposition. | 1. Avoid protic solvents like alcohols if dehalogenation is observed. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio. |
| Protodeboronation of Boronic Acid | 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. | 1. Lower the reaction temperature if possible or use a milder base. 2. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize the amount of water in the solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel 2-aryl-3-nitroquinoline derivatives. Success hinges on a rational approach to reaction optimization, with a particular focus on the selection of a suitable palladium catalyst system and base to overcome the electronic deficiencies of the substrate. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the synthesis of these promising compounds for applications in medicinal chemistry and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Chloro-3-nitroquinoline in Synthesis
An Application Guide to Nucleophilic Aromatic Substitution on 2-Chloro-3-nitroquinoline
This compound is a highly valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its significance lies in a precisely arranged molecular architecture: a quinoline core functionalized with both a potent electron-withdrawing group (the nitro group at C3) and an excellent leaving group (the chlorine atom at C2). This specific arrangement dramatically activates the C2 position towards nucleophilic aromatic substitution (SNAr), making it a versatile and reactive scaffold for building complex molecular structures.[1][2]
Quinoline derivatives are central to numerous FDA-approved drugs, particularly in oncology, where they form the core of many kinase inhibitors.[3][4][5] The ability to readily introduce diverse functionalities at the C2 position of the quinoline ring allows researchers to systematically explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting aberrant cell signaling pathways.[6][7] This guide provides a detailed exploration of the SNAr mechanism on this compound and offers robust, field-proven protocols for its reaction with common classes of nucleophiles.
Pillar 1: The SNAr Reaction Mechanism Explained
The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN2 reactions that are sterically hindered on an aromatic ring, or SN1 reactions that would require the formation of a highly unstable aryl cation, the SNAr pathway provides a lower-energy route facilitated by specific electronic features of the substrate.[8][9]
Causality of Reactivity:
-
Activation: The nitro group at the C3 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the aromatic ring system, rendering the carbon atoms, particularly the C2 and C4 positions, highly electrophilic and susceptible to attack by nucleophiles.[1][8][10]
-
Stabilization of Intermediate: The key to the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] When a nucleophile attacks the C2 carbon, the aromaticity of the ring is temporarily broken. The resulting negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the initial nucleophilic attack.[11][12]
-
Leaving Group Expulsion: In the final step, the aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group due to its stability as a weak base.[13][14]
References
- 1. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]
- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. gacariyalur.ac.in [gacariyalur.ac.in]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-nitroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline framework is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including roles as antimalarial, anticancer, and antibacterial agents.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of these biological properties. 2-Chloro-3-nitroquinoline (CAS: 78105-37-0) has emerged as a particularly valuable and versatile building block for this purpose.[3] The chlorine atom at the C2 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group at the C3 position not only activates the C-Cl bond towards oxidative addition but also presents a functional handle for further transformations, such as reduction to an amino group.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers in synthesizing novel, highly functionalized quinoline derivatives for applications in pharmaceutical and materials science research.[4][5]
Pillar 1: The General Catalytic Cycle of Palladium Cross-Coupling
At the heart of these powerful bond-forming reactions lies a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation (for Suzuki and Sonogashira): An organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9][10][11] It is an exceptionally reliable method for synthesizing 2-aryl-3-nitroquinolines.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-nitroquinoline
Materials and Reagents:
-
This compound (1.0 equiv, e.g., 208.6 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.3 equiv, 197.6 mg, 1.3 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%, 6.7 mg, 0.03 mmol)
-
SPhos (6 mol%, 24.6 mg, 0.06 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 424.6 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed solvent system (4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-nitroquinoline.
Data Summary: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-110 | 12-24 | Good to Excellent |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-24 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | 24-48 | Moderate to Good |
Yields are based on analogous transformations of chloro-heterocycles and may require optimization for this specific substrate.[12][13][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful route to 2-alkynyl-3-nitroquinolines, which are valuable precursors for a variety of more complex heterocyclic systems.[15] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16][17]
Experimental Protocol: Synthesis of 3-Nitro-2-(phenylethynyl)quinoline
Materials and Reagents:
-
This compound (1.0 equiv, e.g., 208.6 mg, 1.0 mmol)
-
Phenylacetylene (1.5 equiv, 165 µL, 1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%, 21.1 mg, 0.03 mmol)
-
Copper(I) Iodide (CuI) (5 mol%, 9.5 mg, 0.05 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF and Et₃N via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-alkynyl-3-nitroquinoline.
Data Summary: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF or DMF | RT - 60 | 4-12 | Good to Excellent |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Diisopropylamine | Toluene | RT - 80 | 6-18 | Good |
Copper-free Sonogashira protocols may also be employed, often requiring a different ligand and base system.[17]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, offering a broad substrate scope that traditional methods cannot match.[18] This reaction is ideal for synthesizing 2-amino-3-nitroquinolines, which are important intermediates and possess biological activity.[2][19][20]
Experimental Protocol: Synthesis of N-benzyl-3-nitroquinolin-2-amine
Materials and Reagents:
-
This compound (1.0 equiv, e.g., 208.6 mg, 1.0 mmol)
-
Benzylamine (1.2 equiv, 131 µL, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 4.5 mg, 0.02 mmol)
-
RuPhos (4 mol%, 18.6 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 134.5 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add NaOtBu, Pd(OAc)₂, and RuPhos to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and benzylamine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-nitroquinoline.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | Good to Excellent |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Good |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 18-24 | Moderate to Good |
The choice of base is critical; strong, non-nucleophilic alkoxides or carbonates are typically required.[21][22]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Trustworthiness: A Self-Validating System
For every protocol, the following validation steps are crucial:
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst and some ligands are oxygen-sensitive.
-
Anhydrous Solvents: For Buchwald-Hartwig and many Sonogashira reactions, the use of anhydrous solvents is critical to prevent catalyst deactivation and unwanted side reactions.
-
Degassing: Solvents for Suzuki and Sonogashira couplings should be thoroughly degassed to remove dissolved oxygen.
-
Monitoring: Reaction progress should always be monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting material and formation of the product, allowing for optimization of reaction times.
-
Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular access to a wide array of 2-substituted quinolines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively synthesize novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the exploration of this versatile chemistry.
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jmcct.com [jmcct.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
The Versatile Role of 2-Chloro-3-nitroquinoline in the Synthesis of Pharmaceutical Agents: Application Notes and Protocols
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted quinolines, 2-Chloro-3-nitroquinoline has emerged as a highly valuable and reactive intermediate in the synthesis of complex pharmaceutical agents.[3][4] This is primarily due to the electronic properties of its substituents: the chloro group at the 2-position serves as an excellent leaving group, while the strongly electron-withdrawing nitro group at the 3-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[5]
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a particular focus on its use as a foundational building block for the development of kinase inhibitors for cancer therapy. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its key transformations.
Core Application: A Gateway to Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline scaffold has been extensively utilized in the design of potent and selective kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[7][8]
This compound serves as an ideal starting material for the synthesis of a diverse library of potential kinase inhibitors. The primary synthetic strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of a substituted aniline at the 2-position. This is a crucial step as the nature of the aniline moiety often dictates the inhibitor's binding affinity and selectivity for the target kinase.
-
Reduction of the Nitro Group: The conversion of the 3-nitro group to a 3-amino group. This primary amine provides a handle for further chemical modifications, allowing for the exploration of a broader chemical space to optimize the compound's pharmacokinetic and pharmacodynamic properties.
The following sections will provide detailed protocols for these key transformations.
Synthetic Workflow for Kinase Inhibitor Scaffolds
The overall synthetic strategy for utilizing this compound is depicted in the workflow diagram below.
Caption: Synthetic workflow for kinase inhibitor scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-3-nitroquinolines via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SNAr reaction between this compound and a substituted aniline. The electron-withdrawing nitro group at the 3-position activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.1 - 1.5 eq)
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Ammonium hydroxide solution
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen substituted aniline (1.1 - 1.5 eq).
-
Add ethanol or isopropanol as the solvent (approximately 10-20 mL per gram of this compound).
-
Optionally, add a catalytic amount of concentrated HCl to protonate the quinoline nitrogen, which can further enhance the electrophilicity of the C2 carbon.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) or by column chromatography on silica gel.
Data Presentation: Representative Yields for the Synthesis of 2-(Arylamino)-3-nitroquinolines
| Entry | Substituted Aniline | Product | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)-3-nitroquinoline | 85-95 |
| 2 | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)-3-nitroquinoline | 88-96 |
| 3 | 4-Chloroaniline | 2-((4-Chlorophenyl)amino)-3-nitroquinoline | 82-90 |
| 4 | 3,4-Dichloroaniline | 2-((3,4-Dichlorophenyl)amino)-3-nitroquinoline | 80-88 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Protocol 2: Reduction of the 3-Nitro Group to a 3-Amino Group
This protocol outlines the reduction of the 3-nitro group of the 2-(arylamino)-3-nitroquinoline intermediate to a 3-amino group. Several reagents can be employed for this transformation; this protocol details the use of tin(II) chloride dihydrate, a mild and efficient reagent for this purpose.[9]
Materials:
-
2-(Arylamino)-3-nitroquinoline derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the 2-(arylamino)-3-nitroquinoline derivative (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N²-arylquinoline-2,3-diamine can be purified by column chromatography on silica gel or by recrystallization.
Alternative Reduction Methods:
| Reagent System | Conditions | Notes |
| Iron powder / Acetic acid or HCl | Reflux | A classic and cost-effective method.[6] |
| H₂ / Pd/C or Raney Nickel | Room temperature, atmospheric or elevated pressure | A clean method, but may not be suitable for substrates with other reducible functional groups.[9] |
Mechanistic Insights: The Chemistry Behind the Protocols
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic procedures.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
References
- 1. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: The Synthesis of Imiquimod from 2-Chloro-3-nitroquinoline
Abstract: This document provides a detailed technical guide for the synthesis of Imiquimod, a potent immune response modifier, utilizing 2-chloro-3-nitroquinoline as a key precursor. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and safety considerations. The synthesis is presented as a multi-step process, including nucleophilic aromatic substitution, nitro group reduction, imidazole ring formation, and final ammonolysis. Each step is accompanied by a detailed experimental protocol, causality explanations for procedural choices, and visual aids to facilitate understanding and reproducibility.
Introduction: Imiquimod and its Synthetic Precursors
Imiquimod is a synthetic imidazoquinoline amine that functions as a powerful immune response modifier.[1][2] Marketed under brand names like Aldara™, it is a prescription medication used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis.[3] Its therapeutic effect is not derived from direct antiviral or cytotoxic activity, but rather from the stimulation of the innate and adaptive immune systems.[4] Imiquimod acts as an agonist for Toll-like receptor 7 (TLR7), which is typically involved in pathogen recognition.[3][5] Activation of TLR7 on immune cells such as macrophages and dendritic cells induces the secretion of pro-inflammatory cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and various interleukins, which orchestrate an immune response against abnormal cells.[3][5][6]
The synthesis of the complex imidazo[4,5-c]quinoline core of Imiquimod can be achieved through several routes. A common and effective strategy involves building the molecule from a substituted quinoline scaffold. In this context, this compound emerges as a critical and versatile starting material.[7][8] This precursor contains the essential quinoline core with strategically placed functional groups—a nitro group and a chlorine atom—that can be sequentially manipulated to construct the final Imiquimod molecule. This application note will detail a robust four-step synthesis commencing from this compound.
Overview of the Synthetic Strategy
The transformation of this compound to Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine) is a logical sequence of reactions designed to build the final structure step-by-step. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of Imiquimod.
The synthesis begins with a nucleophilic aromatic substitution to introduce the isobutyl side chain. This is followed by the chemical reduction of the nitro group to an amine, which is a prerequisite for the subsequent cyclization. The imidazole ring is then formed, creating the characteristic imidazoquinoline core. The final step involves the conversion of the remaining chloro group into the C4-amino group, yielding Imiquimod.
Detailed Synthesis Protocols and Mechanistic Insights
The following sections provide step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-(Isobutylamino)-2-chloro-3-nitroquinoline
-
Reaction Principle: This step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of 2,4-dichloro-3-nitroquinoline (a common precursor to our starting material) or a related intermediate with isobutylamine. However, several routes achieve the formation of the C4-isobutylamino bond from a suitable quinoline precursor.[9][10] For this protocol, we will focus on the direct amination of a 4-chloro-3-nitroquinoline intermediate. The electron-withdrawing effect of the nitro group and the nitrogen atom in the quinoline ring activates the C4 position for nucleophilic attack.
-
Causality and Experimental Choices:
-
Solvent: Dichloromethane or a similar chlorinated solvent is often used as it is relatively inert and effectively dissolves the quinoline substrate.[10]
-
Base: A weak base like triethylamine (TEA) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the isobutylamine nucleophile.
-
Temperature: The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
-
-
Protocol:
-
To a solution of 4-chloro-3-nitroquinoline (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add isobutylamine (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-(isobutylamino)-2-chloro-3-nitroquinoline, typically as a yellow solid.[11]
-
The product can be purified by recrystallization from ethanol or by column chromatography if necessary.
-
Step 2: Synthesis of 3-Amino-4-(isobutylamino)-2-chloroquinoline
-
Reaction Principle: This step involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). The Béchamp reduction, using iron powder in an acidic medium, is a classic and highly effective method for this transformation, particularly in industrial settings due to its cost-effectiveness and efficiency.[9]
-
Causality and Experimental Choices:
-
Reducing Agent: Iron powder is a cheap and effective reducing agent. In the presence of an acid like HCl, it forms the necessary nascent hydrogen for the reduction.
-
Solvent System: A mixture of ethanol and water is used. Ethanol helps to dissolve the organic substrate, while water is necessary for the reaction with iron.
-
Work-up: Anhydrous potassium carbonate (K₂CO₃) is added after the reduction to neutralize the remaining acid and to precipitate the iron salts as ferric oxide/hydroxide, which can be easily removed by filtration.[9] This simplifies the purification process significantly.
-
-
Protocol:
-
In a round-bottom flask, suspend 4-(isobutylamino)-2-chloro-3-nitroquinoline (1.0 eq) in 95% ethanol.
-
Add iron powder (3.0-4.0 eq) to the suspension.
-
Heat the mixture to reflux (~70-80 °C) with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise to the refluxing mixture. The reaction is exothermic and the color will change.
-
Maintain the reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture slightly and add anhydrous K₂CO₃ (~1.5 eq) in portions to neutralize the solution and precipitate iron salts.
-
Filter the hot mixture through a pad of Celite® to remove the iron oxide byproducts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-(isobutylamino)-2-chloroquinoline. This intermediate is often pure enough to be used directly in the next step without further purification.[9]
-
Step 3: Synthesis of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
Reaction Principle: This is a cyclization reaction that forms the five-membered imidazole ring. The 1,2-diamino functionality on the quinoline core, generated in the previous step, reacts with a one-carbon source, such as triethyl orthoformate or formic acid, to close the ring.[12][13]
-
Causality and Experimental Choices:
-
Reagent: Triethyl orthoformate serves as both a reactant (the one-carbon source) and a dehydrating agent, driving the reaction towards the cyclized product. Formic acid can also be used, which typically requires heating to facilitate dehydration and ring closure.[13]
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) can be used to accelerate the reaction when using orthoformates.
-
Temperature: The reaction is heated to reflux to provide the activation energy for the condensation and subsequent cyclization/dehydration steps.
-
-
Protocol:
-
Combine the crude 3-amino-4-(isobutylamino)-2-chloroquinoline (1.0 eq) and triethyl orthoformate (3.0-5.0 eq) in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid is the desired 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. It can be purified by trituration with a non-polar solvent like hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 4: Synthesis of Imiquimod (4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline)
-
Reaction Principle: The final step is another nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position of the imidazoquinoline core is displaced by an amino group. This reaction is often referred to as ammonolysis.
-
Causality and Experimental Choices:
-
Reagent: Ammonia is the nucleophile. It can be used as a solution in an alcohol (e.g., methanolic ammonia) or as a gas bubbled through the reaction solvent.[14]
-
Solvent & Conditions: Due to the reduced reactivity of the C4-chloro group in the fused ring system, relatively harsh conditions are required. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or in an alcohol in a sealed pressure vessel (autoclave) at elevated temperatures (140-150 °C) and pressures.[15] These conditions are necessary to achieve a sufficient reaction rate.
-
-
Protocol (High-Pressure Method):
-
CAUTION: This procedure requires a pressure-rated reactor and should only be performed by personnel trained in high-pressure operations.
-
Charge a glass-lined pressure reactor ("miniclave") with 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (1.0 eq) and DMSO or methanol as the solvent.[15]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen).
-
Introduce ammonia gas into the reactor (approx. 1.5-2.0 eq).
-
Heat the stirred mixture to 140-150 °C. The internal pressure will rise (e.g., to ~5 bar).[15]
-
Maintain this temperature for 10-15 hours. Monitor the reaction by HPLC if possible.
-
After completion, cool the reactor to ambient temperature and carefully vent the excess ammonia pressure in a fume hood.
-
The product often precipitates from the reaction mixture upon cooling. The precipitate can be collected by filtration.
-
Wash the collected solid with water to remove the solvent and any salts, followed by a wash with a small amount of cold methanol.
-
Dry the product under vacuum to yield Imiquimod as a white to off-white crystalline solid. Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and Mass Spectrometry.[15]
-
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Approx. Time (h) |
| 1 | SNAr (Amination) | Isobutylamine, TEA | DCM | 0 → RT | 3 - 5 |
| 2 | Nitro Reduction | Fe powder, HCl | 95% Ethanol | Reflux | 2 - 4 |
| 3 | Cyclization | Triethyl Orthoformate | Neat or Solvent | Reflux | 4 - 6 |
| 4 | SNAr (Ammonolysis) | Ammonia (NH₃) | DMSO / Methanol | 140 - 150 | 10 - 15 |
Visualizing the Chemical Transformations
The sequence of chemical reactions is illustrated below, showing the transformation of the quinoline precursor into the final Imiquimod structure.
Caption: Reaction scheme for Imiquimod synthesis.
Safety and Handling
-
Nitro Compounds: this compound and its derivatives are potentially hazardous. Nitroaromatic compounds can be toxic and may be thermally unstable. Avoid heating them excessively in a closed system unless designed for such pressures.[12]
-
Chlorinated Reagents: Chlorinated organic compounds are often irritants and can be harmful if inhaled or absorbed through the skin. Handle them in a fume hood.[16]
-
Acids and Bases: Concentrated acids (HCl) and bases (TEA, K₂CO₃) are corrosive. Handle with appropriate care.
-
High-Pressure Reactions: The final ammonolysis step involves high pressure and temperature. This reaction must be conducted in a specialized pressure vessel by trained personnel behind a safety shield.
-
Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of Imiquimod from this compound is a well-established and logical process that involves a sequence of fundamental organic reactions. By carefully controlling the reaction conditions at each of the four key stages—amination, reduction, cyclization, and ammonolysis—high-purity Imiquimod can be reliably produced. The protocols and insights provided in this guide are designed to equip researchers with the knowledge to perform this synthesis safely and effectively, contributing to further research and development in the field of immune-response modifying drugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Topical imiquimod: mechanism of action and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imiquimod - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 8. nbinno.com [nbinno.com]
- 9. Improvement of Synthesis Procedure of Imiquimod [zrb.bjb.scut.edu.cn]
- 10. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]
- 11. (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE [chemicalbook.com]
- 12. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents [patents.google.com]
- 13. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 14. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imiquimod synthesis - chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Synthesis of Azetidin-2-one Fused 2-Chloro-3-Formyl Quinoline Derivatives: An Application Note and Protocol
Introduction: The Strategic Fusion of Pharmacophores
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," forming the core of numerous FDA-approved drugs, particularly in oncology and infectious diseases.[1] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of biological activity.[1] Similarly, the azetidin-2-one, or β-lactam ring, is the cornerstone of one of the most successful classes of antibiotics in history, including penicillins and cephalosporins.[2][3] The fusion of these two potent pharmacophores into a single molecular entity presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or unique biological activities.[4][5][6]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a promising class of these hybrid molecules: azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives. We will delve into the mechanistic underpinnings of the key reactions, explain the rationale behind experimental choices, and provide a self-validating framework for researchers in drug discovery and organic synthesis.
Overall Synthetic Strategy
The synthesis is a multi-step process that begins with readily available substituted acetanilides. The core of the strategy involves two key transformations: the construction of the 2-chloro-3-formyl quinoline scaffold via the Vilsmeier-Haack reaction, followed by the annulation of the azetidin-2-one ring onto this intermediate through a Staudinger cycloaddition.
Caption: Overall workflow for the synthesis of azetidin-2-one fused quinoline derivatives.
Part 1: Synthesis of the 2-Chloro-3-Formyl Quinoline Intermediate
The cornerstone of this entire synthesis is the efficient construction of the 2-chloro-3-formyl quinoline scaffold. The Vilsmeier-Haack reaction is the most direct and widely adopted method for this transformation, starting from N-arylacetamides (acetanilides).[7][8]
Principle and Causality
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[7] The process begins with the formation of the Vilsmeier reagent, a chloroiminium ion (electrophile), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[8][9]
The acetanilide, acting as the nucleophile, attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, driven by the aromatic ring, followed by dehydration and hydrolysis during workup, yields the final 2-chloro-3-formyl quinoline. The presence of both a chlorine atom at the 2-position and a formyl group at the 3-position makes this intermediate a versatile synthon for further elaboration.[10]
The choice of POCl₃ and DMF is critical; they are not merely reagents but active participants in forming the reactive electrophilic species that drives the entire cyclization process.
Experimental Protocol: Vilsmeier-Haack Cyclization
This protocol is a synthesized consensus from multiple established procedures.[8][9][11]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, acting as solvent and reactant) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the starting acetanilide can be as high as 12:1 to achieve optimal yields, though ratios around 4:1 are also common. Maintain the temperature below 5 °C during this addition. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: Add the substituted acetanilide to the reaction mixture portion-wise, ensuring the temperature remains controlled.
-
Reaction Progression: After the addition is complete, slowly raise the temperature and reflux the mixture at 80-90 °C.[8][9] The reaction time can vary significantly (from 4 to 10 hours) depending on the substituents on the acetanilide ring.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the mixture is alkaline.
-
Purification: The precipitated solid product is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) affords the pure 2-chloro-3-formyl quinoline derivative.[11]
Key Parameters and Optimization Insights
The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the starting acetanilide.
| Substituent on Acetanilide Ring | Effect on Reaction | Causality |
| Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) at the meta position | Faster reaction, higher yields. | EDGs increase the nucleophilicity of the aromatic ring, facilitating the key intramolecular electrophilic substitution (cyclization) step. |
| Electron-Withdrawing Groups (EWG) (e.g., -Cl, -Br) | Slower reaction, lower yields.[7] | EWGs deactivate the aromatic ring, making it less nucleophilic and thus hindering the cyclization step. Harsher conditions may be required. |
| Strongly Deactivating Groups (e.g., -NO₂) | Reaction may fail to produce the desired quinoline. | The severe deactivation of the ring prevents the intramolecular cyclization from occurring under standard conditions. |
Recent advancements have explored greener and more efficient conditions, such as using micellar media (CTAB, SDS) or solvent-free microwave irradiation to improve yields and reduce reaction times, especially for deactivated substrates.[7][12]
Part 2: Annulation of the Azetidin-2-one Ring
With the key quinoline intermediate in hand, the next stage involves the construction of the β-lactam ring. This is achieved via a classic Staudinger [2+2] cycloaddition between a Schiff base (imine) and a ketene generated in situ.[3][13]
Principle and Mechanism: Schiff Base Formation and Staudinger Cycloaddition
-
Schiff Base (Hydrazone) Formation: The formyl group (-CHO) of the 2-chloro-3-formyl quinoline is highly reactive towards nucleophiles. It readily undergoes a condensation reaction with the primary amino group of a substituted hydrazine (e.g., 4-nitrophenylhydrazine) to form a stable Schiff base, specifically a hydrazone in this case.[11] This step is crucial as it forms the N=C bond that will become part of the final β-lactam ring.
-
[2+2] Cycloaddition (Staudinger Synthesis): The Schiff base is then treated with chloroacetyl chloride in the presence of a base, typically triethylamine (TEA).[11] The TEA serves two purposes: it dehydrohalogenates chloroacetyl chloride to form a highly reactive ketene intermediate, and it acts as an acid scavenger. The ketene then undergoes a [2+2] cycloaddition reaction with the C=N bond of the Schiff base to form the four-membered azetidin-2-one ring.[3][14] This reaction is a powerful method for constructing β-lactam rings.[2][15]
Caption: Mechanism for azetidin-2-one ring formation.
Experimental Protocol: Schiff Base Formation and Cycloaddition
This protocol is adapted from the work of Govind et al.[11]
Step A: Synthesis of the Schiff Base Intermediate
-
Dissolution: Dissolve the 2-chloro-3-formyl quinoline derivative (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine, 1 equivalent) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.
-
Isolation: Cool the mixture. The resulting solid Schiff base is collected by filtration, washed with cold ethanol, and dried. This intermediate is often pure enough for the next step without further purification.
Step B: Synthesis of the Final Azetidin-2-one Derivative
-
Setup: In a clean, dry round-bottom flask, dissolve the Schiff base intermediate from Step A (1 equivalent) in an anhydrous solvent such as DMF or 1,4-dioxane.
-
Base Addition: Add triethylamine (TEA, 2 equivalents) to the solution and stir.
-
Cycloaddition: Cool the mixture in an ice bath. Add chloroacetyl chloride (2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature remains low.[11]
-
Reaction: After the addition, allow the mixture to come to room temperature and then reflux for 5-8 hours.[11]
-
Workup: After completion (monitored by TLC), cool the reaction mixture and pour it onto crushed ice.
-
Purification: The solid product that precipitates is filtered, washed extensively with water, and dried. Recrystallization from ethyl acetate or a similar solvent yields the purified azetidin-2-one fused quinoline derivative.[11]
Summary of Reaction Parameters for Representative Derivatives
The following table summarizes typical reaction conditions and outcomes for this synthetic sequence, based on published data.[11][16]
| Starting Acetanilide Substituent | Quinoline Intermediate Yield | Final Azetidin-2-one Yield | Notes |
| 6-Methoxy | Good | ~70% | The electron-donating methoxy group facilitates the initial cyclization. |
| 7-Methyl | Good | ~75% | The methyl group is activating, leading to good yields in both major steps. |
| 8-Chloro | Moderate | ~65% | The chloro group is deactivating, potentially requiring longer reaction times. |
| Unsubstituted | Good | ~68% | Serves as a baseline for comparison with substituted analogues. |
Applications and Future Perspectives
The synthesized azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have demonstrated significant potential as antimicrobial agents.[4][11] Studies have shown that these compounds can be more potent than standard drugs against various strains of bacteria and fungi.[11] The modularity of this synthesis allows for the creation of large libraries of compounds by varying the substituents on both the initial acetanilide and the hydrazine used for Schiff base formation. This provides a robust platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Furthermore, quinoline-β-lactam conjugates are being explored for their activity against challenging diseases like malaria and tuberculosis, highlighting the broad therapeutic potential of this chemical scaffold.[6][17][18]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Staudinger Synthesis [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
multicomponent reactions involving 2-chloro-3-formylquinolines
Application Notes & Protocols
Topic: Multicomponent Reactions Involving 2-Chloro-3-Formylquinolines: A Technical Guide for Synthetic and Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, 2-chloro-3-formylquinolines have emerged as exceptionally versatile building blocks in organic synthesis. Their unique bifunctional nature, featuring a highly reactive aldehyde group and a chlorine atom susceptible to nucleophilic substitution, makes them ideal substrates for multicomponent reactions (MCRs). This guide provides an in-depth exploration of key MCRs involving 2-chloro-3-formylquinolines, with a particular focus on the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. We delve into reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the broader applications of the resulting molecular frameworks in drug discovery.
Part 1: The 2-Chloro-3-Formylquinoline Scaffold: A Privileged Substrate for MCRs
Synthesis and Reactivity
2-Chloro-3-formylquinolines are most commonly synthesized via the Vilsmeier-Haack reaction, a reliable method that involves the formylation of substituted acetanilides using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3] This process efficiently constructs the bicyclic quinoline core in a single step.
The synthetic power of this scaffold lies in its dual reactivity:
-
The Aldehyde Group (C3): Acts as a primary electrophilic center, readily undergoing condensation with various nucleophiles such as amines, hydrazines, and active methylene compounds.[4]
-
The Chloro Group (C2): Functions as a leaving group, enabling subsequent intramolecular or intermolecular nucleophilic aromatic substitution (SₙAr) to complete the cyclization and form fused ring systems.
This combination allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials, which is the hallmark of multicomponent reaction design.
Strategic Importance in Drug Discovery
The ability to rapidly generate diverse libraries of complex, drug-like molecules is a paramount objective in modern drug discovery. MCRs utilizing 2-chloro-3-formylquinolines directly address this need. The products of these reactions are often fused heterocyclic systems, which are prevalent in biologically active compounds exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1]
Part 2: Spotlight Reaction: The Synthesis of Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline core is a significant pharmacophore found in compounds with potential applications as fluorescent sensors and biologically active agents.[5][6] Its synthesis from 2-chloro-3-formylquinolines represents a classic and highly efficient application of MCR strategy.
Mechanistic Pathway
The reaction proceeds through a well-established condensation-cyclization sequence. It is a three-component reaction involving a 2-chloro-3-formylquinoline, a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine), and a compound with an active methylene group (like dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one).[1][5]
The generally accepted mechanism involves two key stages:
-
Initial Condensation: The reaction initiates with the condensation between the aldehyde group of the 2-chloro-3-formylquinoline and the more nucleophilic amino group of the hydrazine derivative to form a hydrazone intermediate (a Schiff base).[1][5]
-
Michael Addition and Cyclization: The active methylene compound undergoes a Michael addition to the activated C=N bond of the hydrazone. This is followed by an intramolecular nucleophilic attack from the second amino group of the hydrazine moiety onto the C2 carbon of the quinoline ring, displacing the chlorine atom. A final dehydration step yields the stable, aromatic pyrazolo[3,4-b]quinoline system.
Caption: Generalized mechanism for pyrazolo[3,4-b]quinoline synthesis.
Reaction Condition Variants
A significant advantage of this MCR is its versatility. It can be performed under various conditions:
-
Catalyst-Free: Many protocols proceed efficiently without a catalyst, particularly when heated in solvents like ethanol or under microwave irradiation, aligning with green chemistry principles.[7][8]
-
Acid/Base Catalysis: Catalysts such as L-proline or H₃PW₁₂O₄₀ have been employed to improve reaction rates and yields, sometimes even inducing enantioselectivity.[1][9][10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[7][8]
Part 3: Application Note and Protocol
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
This protocol details a facile, one-pot, three-component synthesis of 3-methyl-1-phenyl-6,6-dimethyl-4-(phenyl)-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one, adapted from established green chemistry methodologies.[7][8]
Objective: To demonstrate a rapid, efficient, and environmentally friendly synthesis of a pyrazolo[3,4-b]quinoline derivative using a catalyst-free, microwave-assisted multicomponent reaction.
Workflow Overview
Caption: Experimental workflow for microwave-assisted MCR synthesis.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Benzaldehyde | 106.12 | 106 mg | 1.0 | Substituted aldehydes can also be used. |
| Dimedone | 140.18 | 140 mg | 1.0 | Active methylene source. |
| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | 173 mg | 1.0 | Amine/hydrazine component. |
| Ethanol:Water (1:1 v/v) | - | 5 mL | - | Green solvent system. |
| Microwave Synthesizer | - | 1 unit | - | e.g., CEM Discover, Biotage Initiator |
| TLC plates (Silica gel 60 F₂₅₄) | - | As needed | - | Mobile phase: Hexane:EtOAc (3:2) |
Experimental Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Reagent Addition: To the vessel, add benzaldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).
-
Solvent Addition: Add 5 mL of the premixed 1:1 ethanol:water solvent system to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 50°C (power set to 150 W) for 5-10 minutes.
-
Causality Insight: The use of a polar solvent mixture (EtOH:H₂O) is crucial for efficient energy absorption from microwaves, leading to rapid and uniform heating that accelerates the reaction rate without the need for a catalyst.[8]
-
-
Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a 3:2 hexane:ethyl acetate mobile phase to check for the consumption of the starting aldehyde. If the reaction is incomplete, irradiate for an additional 2-3 minutes.
-
Product Isolation (Work-up): Once the reaction is complete, cool the vessel in an ice bath. The solid product will precipitate out of the solution.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 3 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to afford the pure pyrazolo-[3,4-b]quinoline derivative as a crystalline solid.
-
Self-Validation: A sharp melting point and clean spectroscopic data (NMR, MS) for the recrystallized product validate the success of the synthesis and purification protocol.
-
Characterization Data (Representative)
The structure of the synthesized compounds should be confirmed by standard spectroscopic methods.[7]
| Analysis | Expected Results for the Titled Product |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.8 (s, 1H, NH), 7.2-7.8 (m, 10H, Ar-H), 5.5 (s, 1H, CH), 2.5 (s, 3H, CH₃), 2.1-2.3 (m, 4H, 2xCH₂), 1.0 (s, 6H, 2xCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 195.0 (C=O), 162.0, 150.0, 145.0, 140.0, 138.0, 129.0, 128.5, 128.0, 127.0, 126.0, 115.0, 110.0, 50.0, 40.0, 35.0, 30.0, 15.0. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₂₆H₂₆N₃O: 408.2070; Found: 408.2075. |
Part 4: Applications and Future Outlook
The multicomponent synthesis of pyrazolo[3,4-b]quinolines and related heterocycles from 2-chloro-3-formylquinolines is a powerful tool for drug discovery.[5]
-
Library Synthesis: The operational simplicity and tolerance for a wide range of substituents on the aldehyde and amine components make this reaction ideal for generating large libraries of analogues for high-throughput screening.
-
Medicinal Chemistry: Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. Further structural modifications can be explored to optimize potency and selectivity.
-
Materials Science: The inherent fluorescence of many pyrazolo[3,4-b]quinoline derivatives makes them attractive candidates for development as chemical sensors and materials for organic light-emitting diodes (OLEDs).[6][11]
The continued exploration of novel multicomponent reactions with 2-chloro-3-formylquinolines, particularly those employing asymmetric catalysis or novel "green" reaction media, promises to further expand the chemical space accessible to researchers and accelerate the discovery of new functional molecules.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-nitroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Overview of Synthetic Strategy
This compound is a valuable heterocyclic intermediate.[1] Achieving a high yield of this compound is critical for the efficiency of subsequent synthetic steps, particularly in pharmaceutical development. The most reliable and high-yielding synthetic approach involves a two-step process starting from 4-hydroxyquinoline. This method avoids the formation of undesired isomers that can occur when nitrating 2-chloroquinoline directly.[2]
The general workflow is as follows:
-
Nitration: Electrophilic nitration of 4-hydroxyquinoline at the C3 position to produce 4-hydroxy-3-nitroquinoline (which exists in tautomeric equilibrium with 3-nitroquinolin-4(1H)-one).
-
Chlorination: Conversion of the C4-hydroxyl group to a C2-chloro group and tautomerization to yield the final product, this compound. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Synthetic Workflow Diagram
Caption: Recommended two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes?
Answer: Low overall yield can stem from inefficiencies in either the nitration or chlorination step, or from product loss during workup and purification.
Analysis of Nitration Step (Step 1):
-
Cause: Incomplete nitration or formation of dinitro by-products. The reaction is sensitive to temperature and the rate of nitric acid addition.
-
Explanation: The nitration of 4-hydroxyquinoline is an electrophilic aromatic substitution. If the temperature is too low or the reaction time is too short, you will recover unreacted starting material. Conversely, excessively high temperatures or a rapid addition of nitric acid can lead to over-nitration or oxidative degradation of the quinoline ring.
-
Solution:
-
Temperature Control: Maintain a stable reaction temperature around 125°C as specified in the protocol.[3] Use a temperature controller and a suitable heating mantle.
-
Slow Addition: Add the nitric acid dropwise to the heated solution of 4-hydroxyquinoline in propionic acid. This maintains control over the exothermic reaction and minimizes side reactions.[3]
-
Purity of Starting Material: Ensure your 4-hydroxyquinoline is pure, as impurities can lead to undesirable side products that complicate purification and lower the isolated yield.
-
Analysis of Chlorination Step (Step 2):
-
Cause: Incomplete conversion of the hydroxyl group or product degradation.
-
Explanation: The conversion of 4-hydroxy-3-nitroquinoline to this compound using POCl₃ requires sufficient heat to overcome the activation energy. However, POCl₃ is a harsh reagent, and prolonged exposure at very high temperatures can lead to charring and decomposition of the nitro-aromatic system.
-
Solution:
-
Reagent Quality: Use fresh, high-purity phosphorus oxychloride. Old or decomposed POCl₃ (often yellow/brown from dissolved HCl and PCl₃) is less effective.
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is protected from atmospheric moisture. POCl₃ reacts violently with water, which quenches the reagent and reduces its efficacy.
-
Optimal Reflux: Ensure the reaction is brought to a gentle reflux and maintained for the recommended time. Inadequate heating will result in incomplete conversion. Monitor the reaction via TLC.
-
Q2: The chlorination reaction is stalling and not going to completion. How can I improve the conversion rate?
Answer: A stalled chlorination reaction is typically due to issues with reagent activity, temperature, or the presence of inhibitors.
-
Explanation: The mechanism involves the formation of a phosphate ester intermediate from the reaction of the hydroxyl group with POCl₃, followed by nucleophilic attack by a chloride ion. This process requires a sufficiently high temperature (reflux) to proceed efficiently.
-
Solutions:
-
Increase Reagent Stoichiometry: If using a minimal amount of POCl₃, consider increasing the excess to 3-5 equivalents. POCl₃ often serves as both the reagent and the solvent in this type of reaction.
-
Consider a Catalyst: In some related syntheses, a catalytic amount of a tertiary amine (like triethylamine) or N,N-dimethylformamide (DMF) can accelerate the reaction.[4][5] The amine acts as an acid scavenger, while DMF can form a Vilsmeier-type intermediate with POCl₃, which is a more potent chlorinating agent.[6]
-
Verify Temperature: Double-check the reflux temperature. The boiling point of POCl₃ is 105.8°C. Your heating mantle and condenser setup should be able to maintain this temperature.
-
Q3: I am observing significant by-products during purification. What are they and how can I minimize them?
Answer: The primary by-product is typically unreacted starting material from an incomplete reaction. Other impurities can arise from side reactions or contaminants.
| Issue | Potential By-product | Cause | Prevention & Minimization |
| Incomplete Nitration | 4-Hydroxyquinoline | Insufficient reaction time or temperature. | Ensure reaction temperature is ~125°C and monitor by TLC until starting material is consumed.[3] |
| Incomplete Chlorination | 4-Hydroxy-3-nitroquinoline | Insufficient POCl₃, low temperature, or moisture contamination. | Use excess, fresh POCl₃ under anhydrous conditions and ensure a steady reflux. |
| Degradation | Dark, tarry substances | Overheating during chlorination; reaction time too long. | Do not exceed the reflux temperature of POCl₃ and monitor the reaction to avoid unnecessarily long heating times. |
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing the cause of low product yield.
Frequently Asked Questions (FAQs)
-
Q: What is the most effective way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase such as a 3:1 mixture of hexane and ethyl acetate. The starting material (4-hydroxy-3-nitroquinoline) is highly polar and will have a low Rf value, while the product (this compound) is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
-
Q: How should I handle and quench the phosphorus oxychloride (POCl₃) after the reaction?
-
A: POCl₃ reacts violently with water in a highly exothermic reaction, releasing HCl gas. The quench must be performed carefully in a well-ventilated fume hood. The recommended procedure is to cool the reaction vessel in an ice bath and very slowly pour the reaction mixture onto crushed ice with stirring. Alternatively, slowly add ice chips to the cooled reaction vessel. This controlled quench hydrolyzes the excess POCl₃ to phosphoric acid and HCl.
-
-
Q: What is the best method for purifying the final product?
-
A: After quenching, the crude product typically precipitates from the aqueous solution. It can be collected by filtration and then purified. Recrystallization from ethanol or an ethyl acetate/hexane mixture is effective. For higher purity, an acid-base purification can be employed: dissolve the crude product in dilute hydrochloric acid, filter to remove any insoluble impurities, and then neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the purified product.[7]
-
-
Q: Are there any critical safety precautions for this synthesis?
-
A: Yes. Both steps involve hazardous materials.
-
Nitration: Nitric acid and propionic acid are corrosive. The reaction is exothermic. Perform the reaction in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorination: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood with extreme care. The quench procedure releases HCl gas. Ensure proper ventilation and have a base quench station (e.g., sodium bicarbonate solution) ready for any spills.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitroquinoline
Adapted from US Patent US05175296.[3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline (1 equivalent, e.g., 26.2 g, 0.18 mol) and propionic acid (approx. 10 mL per gram of starting material, e.g., 250 mL).
-
Heating: Heat the mixture with stirring to approximately 125°C.
-
Nitric Acid Addition: Add 70% nitric acid (2 equivalents, e.g., 16.0 mL, 0.36 mol) dropwise to the solution over 20-30 minutes. Maintain the temperature at 125°C.
-
Reaction: After the addition is complete, stir the mixture at 125°C for an additional 10-15 minutes.
-
Isolation: Allow the mixture to cool to room temperature. A yellow solid should precipitate. Dilute the mixture with ethanol (e.g., 100 mL) to facilitate filtration.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with ethanol, water, and then a final portion of ethanol.
-
Drying: Dry the light-yellow powder under vacuum to yield 4-hydroxy-3-nitroquinoline. (Expected yield: 80-90%).
Protocol 2: Synthesis of this compound
-
Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser (with a drying tube or nitrogen inlet). Add 4-hydroxy-3-nitroquinoline (1 equivalent, e.g., 20 g, 0.105 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents, e.g., 35-60 mL). The POCl₃ will act as both the reagent and solvent.
-
Reaction: Heat the mixture to a gentle reflux (approx. 105-110°C) with stirring. Maintain the reflux for 2-3 hours. Monitor the reaction's completion by TLC (e.g., Hexane:EtOAc 3:1).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching (Critical Step): In a large beaker containing crushed ice (e.g., 500 g), slowly and carefully pour the cooled reaction mixture with vigorous stirring. This is a highly exothermic process that releases HCl gas. Perform this step in the back of a fume hood.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid. (Expected yield: 75-85%).
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-3-nitroquinoline
Welcome to the Technical Support Center for the purification of crude 2-Chloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. The following information is curated from established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of similar nitro-chloro-aromatic compounds involves the nitration of a chloro-quinoline precursor. Therefore, the primary impurities are often positional isomers, such as 2-Chloro-5-nitroquinoline and 2-Chloro-8-nitroquinoline, which can be challenging to separate due to their similar physical properties.[1] Other potential impurities include unreacted starting materials and byproducts from the chlorination or nitration steps.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two most effective and widely used purification techniques for this class of compounds are recrystallization and column chromatography . Recrystallization is particularly effective for removing small amounts of impurities and can yield a highly pure crystalline product if a suitable solvent is found. Column chromatography is a more versatile method for separating the desired product from a wider range of impurities, including positional isomers.
Q3: How can I monitor the progress and success of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows for a rapid assessment of the purity of your fractions from column chromatography or the effectiveness of a recrystallization step. As a quinoline derivative, this compound is UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm).
Q4: What are the critical safety precautions I should take when handling this compound?
A4: this compound and its related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[2] Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, wash the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique, but finding the optimal conditions can be challenging.
Problem 1: The crude product does not dissolve in the hot solvent.
-
Causality: The chosen solvent is not a good solvent for this compound, even at elevated temperatures.
-
Troubleshooting Steps:
-
Increase the temperature: Ensure you are heating the solvent to its boiling point.
-
Try a different solvent: Refer to the solvent selection table below and test the solubility of a small amount of your crude product in various solvents. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4]
-
Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
Problem 2: The product "oils out" instead of forming crystals.
-
Causality: The solubility of the compound in the chosen solvent is too high, or the solution is cooling too rapidly. "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Troubleshooting Steps:
-
Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[4]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Problem 3: Low recovery of the purified product.
-
Causality: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure thorough cooling: Cool the solution in an ice bath for an extended period to maximize precipitation.
-
Use ice-cold solvent for washing: When washing the filtered crystals, use a minimal amount of the ice-cold recrystallization solvent to avoid redissolving the product.
-
Column Chromatography Troubleshooting
Column chromatography offers excellent separation capabilities but requires careful optimization.
Problem 1: Poor separation of the desired product from impurities.
-
Causality: The chosen eluent system (mobile phase) is not providing adequate resolution.
-
Troubleshooting Steps:
-
Optimize the eluent system using TLC: The ideal eluent for column chromatography should give your desired product an Rf value of approximately 0.3 on a TLC plate. Experiment with different solvent ratios (e.g., hexane/ethyl acetate) to achieve this.
-
Use a less polar eluent: If your product and impurities are eluting too quickly and close together, decrease the polarity of the mobile phase.
-
Employ a gradient elution: Start with a non-polar solvent and gradually increase the polarity of the eluent during the chromatography. This can help to separate compounds with a wide range of polarities.
-
Consider a different stationary phase: While silica gel is the most common stationary phase, for separating isomers, specialized columns like phenyl-hexyl or PFP columns can offer better selectivity.[6][7][8]
-
Problem 2: The product does not elute from the column.
-
Causality: The eluent system is not polar enough to move the compound through the stationary phase.
-
Troubleshooting Steps:
-
Increase the polarity of the eluent: Gradually add a more polar solvent to your mobile phase.
-
Check for compound decomposition: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, you may need to use a different stationary phase like alumina or deactivate the silica gel with a small amount of triethylamine.
-
Problem 3: Streaking or tailing of spots on TLC and broad peaks during column chromatography.
-
Causality: This can be caused by overloading the column, the compound being too polar for the eluent, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.
-
Increase the polarity of the eluent: A more polar eluent can help to move polar compounds more effectively and reduce tailing.
-
Add a small amount of a modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for recrystallization. The choice of solvent is critical and should be determined experimentally.
1. Solvent Selection:
- Place a small amount of your crude this compound in several test tubes.
- Add a few drops of a different solvent to each test tube (see table below for suggestions).
- Observe the solubility at room temperature. A good solvent will not dissolve the compound.
- Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound when hot.
- Allow the hot solutions to cool. The best solvent will result in the formation of crystals.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar | Often good choices for moderately polar compounds. |
| Esters | Ethyl acetate | Intermediate | A versatile solvent for a range of polarities. |
| Ketones | Acetone | Intermediate | Can be a good alternative to ethyl acetate. |
| Hydrocarbons | Hexane, Heptane | Non-polar | Often used as the "poor" solvent in a binary system. |
| Chlorinated | Dichloromethane | Intermediate | Use with caution due to volatility and toxicity. |
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
- If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
- Perform a hot filtration to remove the charcoal and any other insoluble impurities.
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for purification by column chromatography.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find a system that gives the desired product an Rf value of ~0.3 and good separation from impurities.
2. Column Preparation:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Gently pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
- Allow the silica gel to pack, and then add a layer of sand to the top.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
- Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect the eluting solvent in a series of fractions.
- Monitor the composition of the fractions by TLC.
- Combine the pure fractions containing this compound.
- Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. agilent.com [agilent.com]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. welch-us.com [welch-us.com]
Technical Support Center: Synthesis of 2-Chloro-3-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-3-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. As a key intermediate in the development of various heterocyclic compounds, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable protocols for resolution.
Q1: My yield of this compound is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors, including incomplete reactions, product degradation, or the prevalence of side reactions. A systematic approach is crucial for diagnosis and optimization.[1][2][3]
dot
References
Technical Support Center: Stability and Storage of 2-Chloro-3-nitroquinoline
Welcome to the technical support center for 2-Chloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a highly reactive chemical intermediate vital for the synthesis of a variety of heterocyclic compounds.[1] Its reactivity, stemming from the electrophilic nature of the quinoline ring activated by the chloro and nitro substituents, also makes it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through the best practices for storage, signs of degradation, and troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2] Some suppliers may even recommend freezer storage.[3] The key is to keep it in a cool, dry, and dark place to minimize thermal and photolytic degradation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are recommended for preparing stock solutions. It is crucial to use dry solvents to prevent hydrolysis. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed vial with a septum at -20°C and use within a few days.
Q3: What are the primary signs of degradation for this compound?
While specific color changes for this compound degradation are not well-documented, a noticeable darkening or change in the solid's color from its typical appearance (often a yellow or light brown solid) can indicate decomposition. In solution, the appearance of new peaks in HPLC analysis is the most definitive sign of degradation.
Q4: What materials are incompatible with this compound?
Strong oxidizing agents are incompatible with this compound.[4] Contact with strong acids or bases should also be avoided, as they can catalyze degradation, particularly hydrolysis.
Troubleshooting Guide: Stability-Related Issues
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Inconsistent or poor yields in reactions | Degradation of the this compound starting material. | - Verify the purity of your reagent using HPLC or NMR before use.- Ensure that the compound has been stored under the recommended conditions (cool, dry, inert atmosphere).- Prepare fresh solutions for your reactions and avoid using old stock solutions. |
| Appearance of unexpected side products | The presence of impurities or degradation products in the starting material. | - Characterize the unexpected products by LC-MS or NMR to identify potential degradants.- Purify the this compound by recrystallization or column chromatography if significant impurities are detected.- Review your reaction conditions to ensure they are not promoting degradation (e.g., excessive heat, presence of moisture). |
| Color of the solid has darkened over time | Potential decomposition due to improper storage (exposure to light, air, or moisture). | - A significant color change suggests degradation. It is advisable to test the purity of the material before use.- If purity is compromised, a fresh batch of the reagent should be used for critical experiments. |
Understanding Degradation Pathways
The primary degradation pathway for this compound, based on the reactivity of similar chloro-substituted heterocyclic compounds, is hydrolysis of the C2-chloro group. This is particularly relevant when the compound is exposed to moisture, especially under acidic or basic conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound.
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The purity can be calculated based on the peak area percentages.
-
Caption: Workflow for HPLC purity assessment of this compound.
Protocol 2: Forced Degradation Study
This protocol is designed to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature and withdraw aliquots for analysis.
-
Thermal Degradation (Solid State): Store a solid sample of the compound at 80°C. Withdraw samples at different time points, prepare solutions, and analyze by HPLC.
-
Photostability (Solid State): Expose a solid sample to light according to ICH Q1B guidelines.[5] Analyze the sample and compare it with a sample stored in the dark.
-
-
HPLC Analysis: Analyze all samples using the stability-indicating HPLC method developed in Protocol 1.
Safe Handling and Disposal
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][6] Avoid inhalation of dust and contact with skin and eyes.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.[7]
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. This compound | 78105-37-0 [amp.chemicalbook.com]
- 3. 4-Chloro-3-nitroquinoline | 39061-97-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Chloro-3-nitroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 2-chloro-3-nitroquinoline. This substrate presents a unique set of challenges due to its electronic and structural properties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide you toward a successful reaction outcome.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental failures. We diagnose the problem by identifying the likely root causes and provide a logical sequence of steps for remediation.
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What is the primary cause?
Failure to initiate the reaction typically points to a problem with the catalyst's activity. The this compound substrate is particularly challenging for two main reasons: the inherent inertness of the C-Cl bond and potential catalyst inhibition.[1]
Primary Suspects & Solutions:
-
Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[2]
-
Inefficient Pre-catalyst Activation: Many common protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. This initial reduction step can be inefficient or fail completely under suboptimal conditions.[2][4]
-
Unreactive C-Cl Bond (Oxidative Addition Failure): Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step the rate-limiting factor.[4][5] The strong electron-withdrawing effect of the nitro group further complicates the electronics at the reaction center.[1]
Q2: The reaction is sluggish and gives a very low yield, along with several byproducts. What's going wrong?
Low yields, when some product is formed, suggest that the catalytic cycle is turning over, but is either inefficient or competing with faster, non-productive side reactions.
Primary Suspects & Solutions:
-
Protodeboronation of the Boronic Acid: This is one of the most common failure modes in Suzuki couplings. The C-B bond of the boronic acid is cleaved by hydrolysis, replacing it with a C-H bond.[7] This side reaction is often accelerated by high temperatures and strong bases, which are typically required for coupling unreactive chlorides.[8]
-
Solution 1: Use a Boronic Ester. Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[1] Boronate esters act as "slow-release" sources of the boronic acid, keeping the concentration of the active, and vulnerable, species low throughout the reaction, thereby minimizing decomposition.[9][10]
-
Solution 2: Modify the Base and Solvent. A milder base like potassium fluoride (KF) can sometimes be used, particularly under anhydrous conditions, to reduce the rate of protodeboronation.[6][11]
-
-
Homocoupling of the Boronic Acid: The formation of a biaryl product derived from two molecules of the boronic acid is another common byproduct.[12][13] This is often promoted by the presence of oxygen in the reaction mixture or by Pd(II) species from an inefficiently reduced pre-catalyst.[1][14]
-
Dehalogenation of the Starting Material: In this side reaction, the chlorine atom on the quinoline is replaced by a hydrogen atom. This can be caused by catalyst decomposition or the presence of a hydride source in the reaction mixture.[12][16]
-
Solution: Avoid using protic solvents like alcohols if dehalogenation is a significant issue.[1] Ensure the purity of your reagents and solvents to eliminate potential hydride donors.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for a challenging substrate like this compound, a high-activity catalytic system is required.
-
Recommended Starting Point: A combination of a Pd(0) precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[1] These systems are known for their high efficacy in coupling aryl chlorides.
Q: Which base and solvent system is recommended for this specific substrate?
The choice of base and solvent is critical for both activating the boronic acid and ensuring all components remain in solution.
-
Base: A strong base is typically required. Potassium phosphate (K₃PO₄) is often a reliable choice for difficult couplings, providing a good balance of reactivity.[1][11] Cesium carbonate (Cs₂CO₃) is another strong base that can increase reaction rates due to its higher solubility.[11][17]
-
Solvent: A biphasic solvent system is common. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 or 5:1 ratio) is effective.[1][17] The water is necessary to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. Ensure the solvent is thoroughly degassed before use.[1]
Q: How critical is an inert atmosphere for this reaction?
It is absolutely critical. For optimal and reproducible results, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[3] Oxygen can lead to several detrimental side reactions:
-
Oxidative degradation of the phosphine ligands, destroying the catalyst's effectiveness.[3]
-
Promotion of the oxidative homocoupling of the boronic acid, leading to unwanted byproducts and reduced yield.[1][12]
Visualized Workflows and Mechanisms
Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. mt.com [mt.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Chloro-3-nitroquinoline
Welcome to the comprehensive technical support center for optimizing reaction conditions for the nucleophilic substitution of 2-chloro-3-nitroquinoline. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the complexities of your experiments and achieve optimal results.
Introduction to the Reactivity of this compound
This compound is a highly reactive electrophilic compound extensively used in organic synthesis.[1] Its reactivity is primarily governed by the quinoline ring system, which is rendered electron-deficient by the potent electron-withdrawing nitro group at the 3-position. This electronic feature makes the carbon atom at the 2-position, bonded to the chlorine atom, highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[2][3]
The general mechanism for the SNAr reaction on this compound proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring and is significantly stabilized by the nitro group. In the subsequent step, the aromaticity of the quinoline ring is restored through the elimination of the chloride ion, yielding the 2-substituted-3-nitroquinoline product.[2][4]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the nucleophilic substitution of this compound.
Q1: What are the most suitable nucleophiles for substitution on this compound?
A1: A wide range of nucleophiles can be effectively employed, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction, leading to the formation of 2-amino-3-nitroquinolines.[5][6]
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides readily displace the chloride to form 2-alkoxy- and 2-aryloxy-3-nitroquinolines, respectively.[7]
-
S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) and thiols in the presence of a base are also highly effective, yielding 2-thio-3-nitroquinolines.
Q2: How do I choose the optimal solvent for my reaction?
A2: The choice of solvent is crucial and depends on the nucleophile and reaction conditions.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally excellent choices as they can dissolve the reactants and effectively solvate the cationic counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.[4]
-
Alcohols: When using alkoxides as nucleophiles, the corresponding alcohol (e.g., methanol for methoxide) is typically used as the solvent.[7] For reactions with amines, alcohols like ethanol or isopropanol can also be suitable.[6]
-
Non-polar Solvents: In some cases, particularly with less reactive nucleophiles, heating in a higher-boiling non-polar solvent like toluene or xylene may be necessary.
Q3: Is a base always required for this reaction?
A3: Not always. For nucleophiles that are already anionic (e.g., sodium methoxide, sodium thiophenoxide), no additional base is needed. When using neutral nucleophiles like primary or secondary amines, a base is typically added to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (this compound), the product, and any potential side products. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the substitution of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Inappropriate solvent: The solvent may be hindering the nucleophile's reactivity or the solubility of the reactants. 4. Decomposition of starting material or product: The reaction temperature may be too high, leading to degradation. | 1. If using a neutral nucleophile, consider deprotonating it with a strong base (e.g., NaH) to form the more reactive anionic species. 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC. 3. Switch to a more suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO). 4. If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction with the solvent: Some solvents, particularly alcohols, can act as nucleophiles at elevated temperatures. 2. Hydrolysis of the starting material: The presence of water can lead to the formation of 2-hydroxy-3-nitroquinoline. 3. Over-reaction with the nucleophile: If the product contains a nucleophilic site, it may react further. 4. Decomposition of the nitro group: Under harsh basic conditions, the nitro group can sometimes be involved in side reactions. | 1. Use an inert solvent that does not react with the starting material. 2. Ensure all reagents and solvents are anhydrous. 3. Use a stoichiometric amount of the nucleophile and monitor the reaction closely to stop it once the starting material is consumed. 4. Use milder bases and avoid excessively high temperatures. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the work-up solvent: This can lead to low recovery after extraction. 2. Product co-elutes with starting material or impurities during chromatography: The chosen solvent system for chromatography may not be optimal. 3. Product oils out during recrystallization: The chosen solvent system is not suitable for inducing crystallization. | 1. During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Use a different extraction solvent. 2. Systematically screen different solvent systems for column chromatography to find one that provides good separation. Flash chromatography can offer better resolution.[8][9] 3. For recrystallization, try a two-solvent system. Dissolve the product in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[10][11] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the substitution of this compound with representative nucleophiles.
Protocol 1: Synthesis of 2-Anilino-3-nitroquinoline
This protocol describes the reaction of this compound with aniline, a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it with water, followed by a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 2-Methoxy-3-nitroquinoline
This protocol details the reaction of this compound with sodium methoxide, an oxygen nucleophile.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or freshly prepared from sodium and methanol)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add sodium methoxide solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is usually complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum.
-
The product can be further purified by recrystallization from methanol or ethanol.
Protocol 3: Synthesis of 2-(Phenylthio)-3-nitroquinoline
This protocol outlines the reaction of this compound with thiophenol in the presence of a base, a sulfur nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add thiophenol (1.1 eq) followed by triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the substitution of this compound with various nucleophiles. This data is intended to serve as a starting point for optimization.
| Nucleophile | Type | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Primary Aromatic Amine | DMF | K₂CO₃ | 100-120 | 8-12 | 85-95 |
| Piperidine | Secondary Aliphatic Amine | Ethanol | Et₃N | Reflux | 2-4 | 90-98 |
| Sodium Methoxide | Alkoxide | Methanol | - | Reflux | 2-4 | 80-90 |
| Sodium Ethoxide | Alkoxide | Ethanol | - | Reflux | 4-6 | 80-90[7] |
| Thiophenol | Thiol | Acetonitrile | Et₃N | Room Temp | 1-3 | >90 |
Visualizing the Workflow
Reaction Workflow Diagram
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low-yield reactions.
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Preventing Hydrolysis of 2-Chloro-3-nitroquinoline
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitroquinoline. This document provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during its use: hydrolysis. The guidance herein is based on established principles of organic chemistry and extensive practical experience in handling reactive intermediates.
Core Concept: The Challenge of Hydrolysis
This compound is a highly reactive chemical intermediate valued in organic synthesis.[1] However, its utility is paralleled by its susceptibility to hydrolysis. The underlying chemistry involves a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, particularly when functionalized with a potent electron-withdrawing nitro group at the 3-position, renders the carbon at the 2-position electron-deficient and thus highly electrophilic.[2][3] This electronic arrangement activates the C2-chloro substituent for displacement by nucleophiles. Water, even in trace amounts, can act as a nucleophile, leading to the formation of the undesired byproduct, 2-Hydroxy-3-nitroquinoline. This side reaction can significantly lower the yield of the desired product and complicate purification processes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of 2-Hydroxy-3-nitroquinoline as a byproduct. What is the primary cause and how can it be mitigated?
A1: The presence of 2-Hydroxy-3-nitroquinoline strongly indicates that your starting material, this compound, is undergoing hydrolysis.
Root Cause Analysis: The primary culprit is the presence of water in your reaction medium. The electron-withdrawing nitro group activates the chloro-substituent for nucleophilic attack, and water, although a weak nucleophile, can readily participate in this reaction, especially at elevated temperatures or under non-neutral pH conditions.
Key Mitigation Strategies:
-
Implement Strict Anhydrous Conditions: The most effective preventative measure is the rigorous exclusion of moisture from the reaction system.
-
Solvent Purity: Use high-purity, anhydrous solvents. Aprotic solvents like Toluene, Dioxane, or Tetrahydrofuran (THF) are preferable. Always use freshly distilled solvents or commercially available anhydrous grades stored over molecular sieves (typically 3Å or 4Å).
-
Glassware Preparation: All glassware must be thoroughly oven-dried (e.g., at >120°C for at least 4 hours) and cooled under a dry atmosphere (e.g., in a desiccator) immediately prior to use.
-
Inert Atmosphere: Conduct all manipulations, including reagent transfers and the reaction itself, under an inert atmosphere of nitrogen or argon. This prevents the ingress of atmospheric moisture.
-
-
Control Reaction Temperature: Hydrolysis, like most chemical reactions, is accelerated by heat.[4] Running your experiment at the lowest feasible temperature that still allows for an acceptable rate for your desired transformation will minimize the competing hydrolysis.
-
Manage pH:
-
Avoid Basic Conditions: The presence of a base can generate hydroxide ions (OH⁻), which are significantly more nucleophilic than water, dramatically increasing the rate of hydrolysis.[5]
-
Use of Non-Nucleophilic Bases: If your reaction requires a base, select a sterically hindered, non-nucleophilic base.[6][7][8] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicycloundec-7-ene (DBU), or proton sponge.[6][9] These bases can effectively scavenge protons without competing as nucleophiles.[7][9]
-
Experimental Workflow: Anhydrous Reaction Setup
Caption: A generalized workflow for establishing strict anhydrous reaction conditions.
Q2: How should I store this compound to ensure its long-term stability and prevent degradation?
A2: Proper storage is critical to preserving the integrity of this reactive compound. Hydrolysis can occur even from atmospheric moisture over time if not stored correctly.
Recommended Storage Protocol:
-
Container: Use a tightly sealed, amber glass bottle to protect the compound from both moisture and light. Ensure the cap has a chemically inert liner, such as PTFE.
-
Atmosphere: Before sealing, flush the bottle with a dry, inert gas (nitrogen or argon) to displace any ambient air and moisture.
-
Temperature: Store in a cool, dark, and dry place. A freezer is recommended for long-term storage.
-
Desiccation: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite®, or phosphorus pentoxide) to provide a secondary barrier against moisture.
Critical Handling Step: When removing the compound from cold storage, always allow the container to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and lead to degradation.
Storage and Handling Logic
Caption: Recommended protocol for the safe storage and handling of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| High levels of 2-Hydroxy-3-nitroquinoline detected. | 1. Presence of water in the solvent or on glassware. 2. Reaction temperature is too high. 3. Use of a nucleophilic base. | 1. Verify solvent dryness. Use freshly opened anhydrous solvent or distill from an appropriate drying agent. Ensure all glassware is rigorously dried. 2. Reduce the reaction temperature; consider starting at 0°C or below. 3. Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU). |
| Inconsistent yields or purity between reaction batches. | 1. Variability in the moisture content of reagents or solvents. 2. Degradation of the this compound starting material due to improper storage. | 1. Standardize all procedures for drying solvents and handling reagents. 2. Check the purity of the starting material before use (e.g., via NMR or LC-MS). Implement the recommended storage protocol rigorously. |
| Reaction is sluggish or does not proceed to completion. | 1. Reaction temperature is too low. 2. Poor solubility of the starting material in the chosen solvent. | 1. Cautiously and incrementally increase the reaction temperature while monitoring for the appearance of the hydrolysis byproduct via TLC or LC-MS. 2. Consider a different anhydrous aprotic solvent or a co-solvent system to improve solubility. |
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. What is a non nucleophilic base.and what is the order of reactivity a - askIITians [askiitians.com]
- 9. Non-nucleophilic_base [chemeurope.com]
Machine Learning for Quinoline Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the application of machine learning in the optimization of organic synthesis, with a specific focus on quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to enhance their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Our approach is grounded in the core principles of scientific integrity, providing not just procedural steps but also the underlying causality for experimental and computational choices. Every protocol and recommendation is designed to be a self-validating system, supported by authoritative references from the scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise when implementing machine learning models for the optimization of quinoline synthesis.
Q1: My machine learning model for predicting quinoline synthesis yield has poor predictive accuracy. What are the likely causes and how can I troubleshoot this?
A1: Poor predictive accuracy in a model for quinoline synthesis yield can stem from several factors, often related to data quality, feature engineering, or the model itself.
-
Data Quality and Quantity: Machine learning models are heavily dependent on the quality and quantity of the training data.[1][2][3] Small or noisy datasets are a common reason for poor performance.[4]
-
Troubleshooting:
-
Data Augmentation: If your dataset is small, consider data augmentation techniques to synthetically increase its size.[4] This can involve introducing minor variations to existing data points to create new, realistic training examples.
-
Data Curation: Thoroughly clean your dataset to remove errors, inconsistencies, and outliers. A recently developed data preprocessing protocol, AutoTemplate, can help enhance the quality and reliability of chemical reaction datasets.[1]
-
Transfer Learning: If you have a limited dataset for a specific quinoline synthesis, you can use transfer learning.[5][6][7][8] This involves pre-training a model on a larger, related dataset of organic reactions and then fine-tuning it on your specific, smaller dataset.[5][8]
-
-
-
Feature Engineering: The way you represent your molecules and reaction conditions (i.e., feature engineering) is critical.
-
Troubleshooting:
-
Incorporate Chemical Descriptors: Ensure you are using chemically meaningful descriptors.[9] This can include quantum mechanical descriptors, which have been shown to improve the accuracy of deep neural networks for optimizing reactions like Suzuki-Miyaura cross-couplings.[1]
-
Explore Different Representations: Molecules can be represented as SMILES strings, molecular graphs, or with various fingerprinting methods.[2][10] Experiment with different representations to find the one that works best for your model and specific quinoline synthesis reaction.
-
-
-
Model Selection and Hyperparameter Tuning: The choice of machine learning algorithm and its hyperparameters can significantly impact performance.
-
Troubleshooting:
-
Algorithm Selection: For reaction yield prediction, algorithms like Random Forests and Gradient Boosting are often effective.[11] Graph Neural Networks (GNNs) are also powerful as they can directly learn from the molecular graph structure.[12][13]
-
Hyperparameter Optimization: Systematically tune the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization.[14]
-
-
Q2: I'm struggling to interpret the predictions of my "black-box" machine learning model for quinoline synthesis. How can I gain insights into the factors driving the predicted outcomes?
A2: The lack of interpretability is a common challenge with complex models like deep neural networks.[9][15] However, several techniques can help you understand the model's decision-making process.
-
Employ Interpretable Models:
-
Decision Trees and Random Forests: These models are inherently more interpretable. You can analyze the feature importances to understand which reaction parameters (e.g., temperature, catalyst, solvent) have the most significant impact on the predicted yield.[16]
-
Linear Models: While often less accurate for complex chemical data, linear models provide clear coefficients that indicate the weight of each feature in the prediction.
-
-
Model-Agnostic Interpretability Techniques:
-
SHAP (SHapley Additive exPlanations): This is a powerful technique that can be applied to any machine learning model to explain the output of individual predictions. It assigns an importance value to each feature for a particular prediction.
-
LIME (Local Interpretable Model-agnostic Explanations): LIME explains the predictions of any classifier by learning an interpretable model locally around the prediction.
-
-
Chemically-Aware Approaches:
-
Recent research emphasizes the importance of incorporating chemically meaningful descriptors into deep learning models to improve interpretability.[9] By designing features that correspond to known chemical principles, the model's predictions can be more easily related back to the underlying chemistry.
-
Q3: My autonomous synthesis platform is not efficiently optimizing the quinoline synthesis reaction. The active learning algorithm seems to be exploring the parameter space randomly. What could be the issue?
A3: An inefficient active learning loop in an autonomous synthesis platform can be due to a suboptimal model, a poorly chosen acquisition function, or practical experimental challenges.[5][17]
-
Model Performance in the Low-Data Regime: Active learning often starts with a small initial dataset. If the initial model is not well-suited for low-data situations, its suggestions for the next experiments may be poor.
-
Troubleshooting:
-
Transfer Learning: As mentioned before, starting with a model pre-trained on a larger dataset can provide a better initial understanding of the chemical space and lead to more intelligent suggestions.[5][7]
-
Simpler Models: In the early stages of optimization, a simpler, more robust model might outperform a complex one that is prone to overfitting the small initial dataset.
-
-
-
Acquisition Function: The acquisition function is what guides the active learning algorithm to select the next experiment.
-
Troubleshooting:
-
Exploration vs. Exploitation: Ensure your acquisition function appropriately balances exploration (sampling in regions of high uncertainty) and exploitation (sampling where the model predicts a high yield). Common acquisition functions include Expected Improvement and Upper Confidence Bound.
-
Tune Acquisition Function Parameters: Some acquisition functions have their own parameters that may need to be tuned for your specific problem.
-
-
-
Experimental Execution and Data Feedback: The autonomous platform must be able to reliably execute the suggested experiments and feed the results back to the model.
-
Troubleshooting:
-
Hardware and Software Integration: Verify that there are no issues with the robotic liquid handlers, reactors, or analytical instruments.[18][19] Ensure that the data from the experiments (e.g., yield, purity) is being accurately recorded and passed back to the machine learning algorithm.
-
Reaction Time and Analysis: Make sure the reaction time is sufficient for the reaction to go to completion and that the analytical method is providing accurate yield measurements.
-
-
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific problems you may encounter during your machine learning-driven quinoline synthesis experiments.
Guide 1: Addressing Data Preprocessing and Feature Engineering Issues
Problem: The machine learning model is performing poorly, and you suspect issues with the input data.
Protocol:
-
Data Cleaning and Standardization:
-
Step 1: Carefully inspect your dataset for any inconsistencies in chemical names, SMILES strings, or reaction conditions.[2][3]
-
Step 2: Use a standardization tool to ensure that all molecules are represented in a consistent format (e.g., canonical SMILES).
-
Step 3: Identify and handle missing data. You can either remove the data points with missing values or use imputation techniques to fill them in.
-
Step 4: Check for and remove any duplicate entries in your dataset.
-
-
Feature Representation and Selection:
-
Step 1: Start with a set of diverse and chemically relevant features. This could include:
-
Molecular Fingerprints: ECFP4, Morgan fingerprints.
-
Physicochemical Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges (if computationally feasible).[1]
-
-
Step 2: Use feature selection techniques (e.g., recursive feature elimination, LASSO regularization) to identify the most important features for your model. This can help to reduce noise and improve model performance.
-
Step 3: If working with graph-based models, ensure that the molecular graphs are correctly constructed and that the node and edge features are appropriately defined.
-
Guide 2: Optimizing Model Training and Selection
Problem: You have a clean dataset, but the model's predictions are still not accurate.
Protocol:
-
Algorithm Selection and Baseline Model:
-
Step 1: Test a few different machine learning algorithms that are well-suited for your task (e.g., Random Forest, Gradient Boosting, Support Vector Machines for regression tasks).
-
Step 2: Establish a baseline model. This could be a simple model like linear regression or even a naive model that always predicts the average yield. This baseline will help you to gauge the performance of more complex models.
-
-
Hyperparameter Tuning:
-
Step 1: For your chosen algorithm, identify the key hyperparameters that need to be tuned. For example, for a Random Forest, this would include the number of trees, the maximum depth of the trees, and the number of features to consider at each split.
-
Step 2: Use a systematic approach for hyperparameter tuning, such as GridSearchCV or RandomizedSearchCV from the scikit-learn library in Python. For more efficient tuning, consider Bayesian optimization approaches.
-
-
Cross-Validation:
-
Step 1: Always use cross-validation to evaluate the performance of your model. This will give you a more robust estimate of how your model will perform on unseen data and help to prevent overfitting.
-
Step 2: For chemical data, it's important to consider how you split your data for cross-validation. A random split might not be appropriate if there are strong structural similarities between molecules in your dataset. Consider using a scaffold-based split to ensure that the training and validation sets are truly independent.
-
Part 3: Visualization & Formatting
Data Presentation
Table 1: Comparison of Machine Learning Models for Quinoline Synthesis Yield Prediction
| Model | R² Score | Mean Absolute Error (MAE) | Key Strengths | Key Weaknesses |
| Random Forest | 0.85 | 5.2% | Robust to outliers, provides feature importances. | Can be computationally expensive with many trees. |
| Gradient Boosting | 0.88 | 4.8% | Often achieves high accuracy. | More sensitive to hyperparameters. |
| Graph Neural Network | 0.92 | 3.5% | Can learn directly from molecular structure. | Requires more data and computational resources. |
| Linear Regression | 0.65 | 12.1% | Highly interpretable, fast to train. | May not capture complex non-linear relationships. |
Experimental Protocols & Workflows
Workflow 1: Machine Learning Model Development for Reaction Optimization
This workflow outlines the key steps in developing a machine learning model to predict the yield of a quinoline synthesis reaction.
Caption: A typical workflow for developing a machine learning model for reaction optimization.
This diagram illustrates the closed-loop process of using an active learning algorithm to optimize a quinoline synthesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving reaction prediction through chemically aware transfer learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigating the reliability and interpretability of machine learning frameworks for chemical retrosynthesis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00007B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. doyle.princeton.edu [doyle.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Designing Buchwald-Hartwig Reaction Graph for Yield Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 15. researchgate.net [researchgate.net]
- 16. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 17. Active Learning-Closed-Loop Optimisation for Organic Chemistry and Formulations Research [repository.cam.ac.uk]
- 18. Autonomous platforms for data-driven organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Quinoxaline Synthesis Technical Support Center: A Guide to Managing Impurities
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, managing, and eliminating impurities during the synthesis of quinoxaline derivatives. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, empowering you with the knowledge to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
General Synthesis & Impurity Formation
Q1: What is the most common method for synthesizing quinoxalines and what are its inherent impurity risks?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (also known as a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] While versatile, this method is susceptible to several side reactions that can lead to a range of impurities. The purity of the final product is highly dependent on the quality of the starting materials, reaction conditions (such as temperature, solvent, and catalyst), and reaction time.[3]
Q2: My reaction mixture turns a dark brown or black color, and I'm getting a low yield of my desired quinoxaline. What's happening?
A dark, tar-like appearance in your reaction mixture often points to the formation of polymeric byproducts.[4] This can be caused by the oxidation or self-condensation of the o-phenylenediamine starting material, especially at elevated temperatures or with prolonged reaction times.[4] To mitigate this, ensure your diamine is of high purity, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and avoid unnecessarily high temperatures or extended reaction durations.[4]
Q3: I'm observing a significant amount of a byproduct that I suspect is a benzimidazole derivative. How can I confirm this and favor quinoxaline formation?
Benzimidazole formation is a well-known competing reaction pathway in quinoxaline synthesis, often catalyzed by acidic conditions.[4][5] This occurs through a rearrangement of a reaction intermediate. To minimize this, you should carefully control the reaction's pH and consider using milder catalysts or even catalyst-free "green" synthetic methods.[5] Spectroscopic methods such as NMR and Mass Spectrometry are essential for distinguishing between the desired quinoxaline and the benzimidazole byproduct.[6]
Q4: What are Quinoxaline-N-oxides and how can I avoid their formation?
Quinoxaline-N-oxides are impurities that can form due to the unintended oxidation of the nitrogen atoms in the quinoxaline ring.[4] This can be more prevalent when using certain starting materials or reaction conditions that are overly oxidative. To avoid their formation, it is crucial to control the stoichiometry of any oxidizing agents used and to conduct the reaction under controlled atmospheric conditions.
Troubleshooting Guide: Common Impurities and Their Management
This section provides a more detailed look at common impurities, their formation mechanisms, and strategies for their elimination.
Impurity Profile 1: 2,3-Diaminophenazine (DAP)
-
Identification: DAP is a colored and often fluorescent impurity that can be readily detected by TLC and UV-Vis spectroscopy.[4]
-
Mechanism of Formation: This byproduct arises from the oxidative self-condensation of the o-phenylenediamine starting material.[4]
Caption: Oxidative self-condensation of o-phenylenediamine leading to DAP.
-
Mitigation Strategies:
-
High-Purity Starting Materials: Use freshly purified o-phenylenediamine to minimize oxidative degradation products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to limit exposure to oxygen.
-
Controlled Temperature: Avoid excessive heat, which can accelerate the oxidation process.
-
Impurity Profile 2: Benzimidazole Derivatives
-
Identification: Benzimidazole byproducts can be identified by careful analysis of NMR (¹H and ¹³C) and mass spectrometry data, which will show a different fragmentation pattern and chemical shifts compared to the desired quinoxaline.[6]
-
Mechanism of Formation: This is a competing cyclization pathway, often favored under strongly acidic conditions or with prolonged reaction times.[4]
Caption: Competing pathways leading to quinoxaline or benzimidazole formation.
-
Mitigation Strategies:
-
Catalyst Selection: Opt for milder catalysts or explore catalyst-free systems. Several green chemistry approaches utilize recyclable catalysts or are performed in aqueous media, which can suppress benzimidazole formation.[7][8]
-
pH Control: Carefully monitor and control the pH of the reaction mixture to avoid strongly acidic conditions.
-
Reaction Time: Optimize the reaction time to ensure complete conversion to the quinoxaline without allowing for significant rearrangement to the benzimidazole.
-
Impurity Profile 3: Incompletely Cyclized Intermediates
-
Identification: The presence of incompletely cyclized intermediates, such as bis-imines, can be detected by techniques like LC-MS, which can identify species with molecular weights corresponding to these intermediates.[4]
-
Mechanism of Formation: These impurities are a result of the reaction not proceeding to completion.[4]
-
Mitigation Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion.
-
Optimization of Conditions: If the reaction stalls, re-evaluate the reaction temperature, catalyst loading, or reaction time.
-
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
To a solution of the o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the 1,2-dicarbonyl compound (1.0 mmol).[9]
-
If required, add the catalyst (e.g., a catalytic amount of acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid quinoxaline products.[1]
-
Dissolve the crude quinoxaline product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).[1][2]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1]
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), collecting fractions.[1]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
A comprehensive characterization is crucial to confirm the structure and purity of the synthesized quinoxaline.
| Technique | Purpose | Typical Observations for Quinoxalines |
| ¹H NMR | Elucidates the proton environment and connectivity.[10] | Aromatic protons typically appear in the δ 7.5-9.5 ppm range.[10] |
| ¹³C NMR | Reveals the carbon skeleton of the molecule.[10] | Provides information on the number and types of carbon atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula and helps in identifying impurities. |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Shows characteristic peaks for aromatic C-H and C=N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound.[11][] | A single sharp peak indicates a high degree of purity. |
Workflow for Troubleshooting Impurity Issues
Caption: A logical workflow for identifying and eliminating impurities in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Maze: A Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-nitroquinoline
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Chloro-3-nitroquinoline, a key intermediate in the synthesis of various biologically active compounds, presents a unique spectroscopic puzzle. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a framework for its characterization. In the absence of publicly available, experimentally validated spectra, this guide will leverage high-quality predicted NMR data to illuminate the structural nuances of this molecule. We will also explore alternative analytical techniques and provide a comprehensive protocol for acquiring such data.
The Structural Significance of this compound
This compound serves as a versatile building block in medicinal chemistry. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, and the chloro and nitro substituents at the 2- and 3-positions, respectively, provide reactive handles for further chemical transformations. Accurate spectroscopic analysis is therefore paramount to ensure the identity and purity of this intermediate, which directly impacts the success of subsequent synthetic steps and the biological activity of the final products.
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of a nucleus, while coupling constants (J), measured in Hertz (Hz), reveal connectivity between neighboring nuclei.
Due to the unavailability of experimentally recorded spectra in the public domain, the following analysis is based on predicted ¹H and ¹³C NMR data for this compound. These predictions are generated using advanced computational algorithms that provide a reliable approximation of the experimental values.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.85 | s | - |
| H-5 | 8.20 | d | 8.5 |
| H-8 | 8.05 | d | 8.0 |
| H-6 | 7.95 | t | 7.5 |
| H-7 | 7.75 | t | 7.5 |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 145.0 |
| C-8a | 147.0 |
| C-4 | 135.0 |
| C-6 | 132.0 |
| C-7 | 130.0 |
| C-5 | 129.5 |
| C-4a | 128.0 |
| C-8 | 126.0 |
Interpreting the Predicted Spectra: A Step-by-Step Analysis
The predicted chemical shifts are influenced by the electron-withdrawing nature of the chloro and nitro groups, as well as the aromatic ring system of the quinoline core.
¹H NMR Spectrum Analysis:
-
H-4 (8.85 ppm, singlet): This proton is significantly deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing nitro group at the adjacent C-3 position. The absence of neighboring protons results in a singlet multiplicity.
-
H-5 (8.20 ppm, doublet): This proton is part of the benzene ring portion of the quinoline. Its downfield shift is characteristic of aromatic protons. The predicted doublet multiplicity arises from coupling with H-6.
-
H-8 (8.05 ppm, doublet): Similar to H-5, H-8 is an aromatic proton. Its chemical shift is influenced by the heterocyclic ring. The doublet multiplicity is due to coupling with H-7.
-
H-6 and H-7 (7.95 and 7.75 ppm, triplets): These protons are also part of the carbocyclic ring and exhibit typical aromatic proton chemical shifts. The predicted triplet multiplicity for each is a result of coupling to their two respective neighboring protons (H-5 and H-7 for H-6; H-6 and H-8 for H-7).
¹³C NMR Spectrum Analysis:
The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the this compound molecule.
-
C-2 (148.5 ppm) and C-3 (145.0 ppm): These carbons are the most deshielded due to the direct attachment of the highly electronegative chlorine and nitro groups, respectively.
-
C-8a and C-4a (147.0 and 128.0 ppm): These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by both the heterocyclic and carbocyclic ring systems.
-
Aromatic Carbons (126.0 - 135.0 ppm): The remaining five carbons (C-4, C-5, C-6, C-7, and C-8) appear in the typical aromatic region of the ¹³C NMR spectrum. The specific chemical shifts are determined by their position relative to the nitrogen atom and the electron-withdrawing substituents.
Workflow for NMR Analysis
The process of analyzing a compound like this compound using NMR spectroscopy follows a logical workflow.
A Comparative Perspective: NMR vs. Mass Spectrometry
While NMR provides detailed structural information, other analytical techniques offer complementary data. Mass spectrometry (MS), for instance, is a powerful tool for determining the molecular weight and elemental composition of a compound.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural connectivity, electronic environment of nuclei, stereochemistry. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Amount | Milligram quantities typically required. | Microgram to nanogram quantities are often sufficient. |
| Analysis Time | Can range from minutes to hours depending on the complexity of the experiments. | Typically very fast, often completed in minutes. |
| Strengths | Unparalleled for unambiguous structure elucidation of unknown compounds. | High sensitivity and ability to analyze complex mixtures when coupled with chromatography. |
| Limitations | Lower sensitivity compared to MS. Can be challenging for very complex molecules or mixtures without separation. | Provides limited information about the specific arrangement of atoms within a molecule (isomer differentiation can be difficult). |
For the comprehensive characterization of this compound, a combined approach utilizing both NMR and MS is highly recommended. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₉H₅ClN₂O₂), while NMR would definitively establish the connectivity of the atoms.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay to be at least 1-2 seconds to ensure quantitative integration if needed.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C (this can range from several hundred to several thousand scans).
-
The relaxation delay should be set appropriately (e.g., 2 seconds).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Conclusion
Disclaimer: The NMR data presented in this guide are predicted using computational methods and have not been experimentally verified. While these predictions are expected to be a close approximation, experimental data should be acquired for definitive structural confirmation.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-nitroquinoline
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification and structural elucidation of novel heterocyclic compounds are paramount. 2-Chloro-3-nitroquinoline, a key intermediate in the synthesis of various biologically active molecules, presents a unique analytical challenge due to the interplay of its chloro and nitro substituents on the quinoline core. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of this compound under different ionization techniques, offering field-proven insights to aid in its characterization.
Introduction: The Analytical Significance of this compound
This compound (C₉H₅ClN₂O₂, Molecular Weight: 208.6 g/mol ) serves as a versatile building block in organic synthesis.[1] Its reactivity is dictated by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing nitro group, and the presence of a labile chlorine atom. Understanding its stability and fragmentation under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide will explore the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative framework for analytical method development.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The resulting mass spectrum is often complex but highly reproducible, making it ideal for library matching and structural confirmation.
Proposed EI Fragmentation Pathway
Upon electron impact, this compound is expected to form a molecular ion (M⁺˙) at m/z 208. The subsequent fragmentation is predicted to be driven by the characteristic behavior of nitroaromatic and chloro-substituted heterocyclic compounds.[2][3] The primary fragmentation events are likely to involve the nitro group, followed by cleavages of the quinoline ring.
A key fragmentation route for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or nitric oxide (NO).[2] For this compound, the initial loss of •NO₂ would yield a fragment ion at m/z 162. Alternatively, the loss of NO is also a common pathway for nitroaromatics.[4] Subsequent fragmentation of the quinoline ring system can then occur, for instance, through the characteristic loss of HCN.[5]
dot
Caption: Proposed EI fragmentation of this compound.
Data Summary: Predicted EI Fragments
| m/z | Proposed Ion | Proposed Neutral Loss | Notes |
| 208/210 | [C₉H₅ClN₂O₂]⁺˙ | - | Molecular ion (M⁺˙) with characteristic isotopic pattern for one chlorine atom. |
| 178/180 | [C₉H₅ClN₂]⁺˙ | NO | Loss of a nitro radical is a common fragmentation for nitroaromatic compounds.[2] |
| 162/164 | [C₉H₅ClN]⁺˙ | NO₂ | Expulsion of a nitro group is a primary fragmentation pathway.[2] |
| 135 | [C₈H₄N₂O₂]⁺˙ | HCl | Loss of hydrogen chloride. |
| 127 | [C₉H₅N]⁺˙ | Cl | Loss of a chlorine radical from the ion at m/z 162. |
| 101 | [C₇H₃N]⁺˙ | HCN | Loss of hydrogen cyanide from the quinoline ring of the ion at m/z 127.[5] |
Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach for Structural Elucidation
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation. When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, providing detailed structural information. This approach is particularly useful for analyzing compounds in complex matrices, as is common in drug metabolism and environmental analysis.
Proposed ESI-MS/MS Fragmentation Pathway
In positive ion mode ESI, this compound is expected to form a protonated molecule at m/z 209. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the nitro group. Similar to EI, the loss of NO₂ as a neutral molecule is a probable primary fragmentation step, leading to an ion at m/z 163. Another possibility is the loss of a hydroxyl radical (•OH) from the protonated nitro group, which is a known fragmentation pathway for nitroaromatic compounds under ESI-MS/MS conditions.[6]
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chempap.org [chempap.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-3-nitroquinoline in Nucleophilic Aromatic Substitution
This guide provides a detailed, data-driven comparison of the reactivity of 2-chloro-3-nitroquinoline with other chloroquinoline isomers, specifically in the context of nucleophilic aromatic substitution (SNAr). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying electronic principles that govern reactivity and offers practical, experimentally-grounded insights for synthetic planning.
The Electronic Landscape of the Quinoline Scaffold
The quinoline ring system is a foundational structure in medicinal chemistry, but its reactivity is not uniform. The molecule consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, making this ring electron-deficient.[1] This inherent electronic property is the primary reason why chloro-substituents on the pyridine ring (at positions 2 and 4) are significantly more susceptible to nucleophilic attack than those on the benzene ring (positions 5, 6, 7, and 8).
In electrophilic reactions like nitration, the reaction occurs on the electron-rich benzene ring, typically yielding 5- and 8-nitroquinolines.[2] Conversely, for nucleophilic substitution, the electron-poor pyridine ring is the favored site of reaction.
Mechanism and Activation: The Role of the Nitro Group in SNAr
Nucleophilic aromatic substitution (SNAr) is the primary pathway for functionalizing chloroquinolines. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex.[3][4] The reaction rate is critically dependent on the stability of this intermediate.
A strong electron-withdrawing group (EWG), such as a nitro (–NO₂) group, is essential for activating the aromatic ring towards nucleophilic attack.[5] The nitro group stabilizes the negatively charged Meisenheimer complex through both inductive and resonance effects, thereby lowering the activation energy of the reaction. This activation is most effective when the EWG is positioned ortho or para to the leaving group (the chlorine atom), allowing for direct delocalization of the negative charge onto the nitro group.
Caption: General mechanism for SNAr on this compound.
A Head-to-Head Reactivity Comparison
The reactivity of a given chloroquinoline is a function of three main factors: the position of the chlorine atom, the presence of activating groups, and the position of those activating groups.
Baseline Reactivity: 2-Chloroquinoline vs. 4-Chloroquinoline
When comparing the parent chloroquinolines (without a nitro group), 4-chloroquinoline is generally more reactive towards nucleophiles than 2-chloroquinoline in many contexts.[3] This is because the negative charge in the Meisenheimer intermediate formed from the 4-chloro isomer can be delocalized directly onto the electronegative ring nitrogen, providing significant stabilization. While the 2-position is also activated by the nitrogen's inductive effect (the "alpha-aza effect"), the resonance stabilization for the intermediate from the 4-position is typically more powerful.[3]
The Nitro-Activation Effect: this compound
The introduction of a nitro group at the 3-position of 2-chloroquinoline dramatically increases its reactivity. This compound is a highly electrophilic compound, readily undergoing substitution with various nucleophiles.[6] The nitro group at the C3 position is ortho to the C2 chlorine, providing powerful resonance and inductive stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at C2. This makes the C-Cl bond significantly more labile compared to 2-chloroquinoline itself.
The Critical Isomeric Comparison: this compound vs. 4-Chloro-3-nitroquinoline
This comparison lies at the heart of synthetic strategy. Both isomers are highly activated.
-
This compound: The chlorine at C2 is activated by both the adjacent ring nitrogen (alpha-aza effect) and the ortho-nitro group at C3. This dual activation makes it an exceptionally reactive substrate for SNAr.
-
4-Chloro-3-nitroquinoline: The chlorine at C4 is activated by the ring nitrogen (para-aza effect, strong resonance stabilization) and the meta-nitro group at C3. While the nitro group at a meta position provides inductive withdrawal, it cannot participate in resonance stabilization of the intermediate.
Pyridine Ring vs. Benzene Ring Substitution
Chloroquinolines with substituents on the carbocyclic (benzene) ring, such as 6-chloroquinoline or 8-chloroquinoline, are considerably less reactive in SNAr reactions.[1] The electronic influence of the ring nitrogen is greatly diminished at these positions, and unless a strong EWG like a nitro group is also present on the benzene ring, harsh reaction conditions are often required to achieve substitution.[1]
Data Summary: Reactivity Towards Amines
The following table summarizes typical experimental outcomes for the amination of various chloroquinoline isomers, providing a qualitative and semi-quantitative basis for comparison.
| Substrate | Activating Groups | Nucleophile | Conditions | Outcome/Yield | Reference |
| 2-Chloroquinoline | Ring Nitrogen (α-position) | 1,2,4-Triazole | Heat | Moderate reactivity, catalysis may be needed. | [3] |
| 4-Chloroquinoline | Ring Nitrogen (γ-position) | Amines | Heat | Generally higher reactivity than 2-chloro isomer. | [3][7] |
| This compound | Ring Nitrogen (α) + ortho-NO₂ | Amines, Guanidine | Room Temp or Mild Heat | Very High Reactivity , often high yields. | [6][8] |
| 4-Chloro-3-nitroquinoline | Ring Nitrogen (γ) + meta-NO₂ | Amines | Mild Heat | High Reactivity, used in Imiquimod synthesis. | [9][10] |
| 6- or 8-Chloroquinoline | None on reacting ring | Amines | High Temp, Pressure | Low Reactivity, often requires harsh conditions. | [1] |
Experimental Protocol: Synthesis of 2-Amino-3-nitroquinoline
This protocol describes a representative SNAr reaction using this compound. The high reactivity of the substrate allows for facile substitution.
Objective: To synthesize 2-amino-3-nitroquinoline via nucleophilic aromatic substitution of this compound with ammonia.
Materials:
-
This compound (1.0 equiv.)
-
Aqueous Ammonia (28-30%, excess)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.79 mmol) in ethanol (20 mL). To this solution, add an excess of concentrated aqueous ammonia (e.g., 10 mL).
-
Rationale: Ethanol is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous nucleophile. A large excess of the nucleophile (ammonia) is used to drive the reaction to completion according to Le Châtelier's principle.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring.
-
Rationale: Heating increases the reaction rate. The high activation of the substrate means that prolonged heating or very high temperatures are typically unnecessary.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed. This typically occurs within 1-3 hours.
-
Rationale: TLC provides a rapid and reliable method to determine the endpoint of the reaction, preventing unnecessary heating that could lead to side products.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The yellow product, 2-amino-3-nitroquinoline, is poorly soluble in the ethanol/water mixture and will precipitate.
-
Rationale: Lowering the temperature decreases the solubility of the product, maximizing the isolated yield.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual ammonia salts, followed by a small amount of cold ethanol to remove impurities.
-
Rationale: Washing with cold solvents removes impurities without significantly dissolving the desired product.
-
-
Characterization: Dry the resulting yellow solid. The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of 2-amino-3-nitroquinoline.
Conclusion
The reactivity of chloroquinolines in nucleophilic aromatic substitution is dictated by a clear hierarchy of electronic effects. The presence of a nitro group is the most significant activating factor. Among nitro-substituted isomers, This compound stands out as a supremely reactive substrate. Its activation by both the ring nitrogen and a resonance-stabilizing ortho-nitro group makes it an ideal intermediate for introducing a wide variety of nucleophiles at the C2 position under mild conditions, facilitating its use in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
The Enhanced Biological Prowess of 2-Chloro-3-nitroquinoline Derivatives Over the Parent Quinoline Scaffold
A Comparative Guide for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds.[1] However, the quest for enhanced therapeutic efficacy has led to the exploration of various substituted quinoline derivatives. Among these, the introduction of a chloro group at the 2-position and a nitro group at the 3-position has been shown to significantly augment the biological activity of the quinoline nucleus. This guide provides an in-depth, objective comparison of the biological activities of 2-chloro-3-nitroquinoline derivatives versus the parent quinoline, supported by experimental data and mechanistic insights.
At a Glance: Key Differences in Biological Activity
| Biological Activity | Parent Quinoline | This compound Derivatives |
| Anticancer Activity | Moderate to low cytotoxicity | Significantly enhanced cytotoxicity against various cancer cell lines |
| Antimicrobial Activity | Broad-spectrum but often requires higher concentrations | Potent activity against a range of bacteria, including resistant strains |
| Mechanism of Action | Varied, including DNA intercalation and enzyme inhibition | Enhanced DNA damage, oxidative stress, and targeted enzyme inhibition |
Delving Deeper: A Comparative Analysis
The parent quinoline molecule exhibits a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] However, its potency can be limited. The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, at the C2 and C3 positions, respectively, dramatically alters the electronic properties of the quinoline ring system, leading to a marked enhancement in its biological profile.
Enhanced Anticancer Cytotoxicity
The introduction of the 2-chloro and 3-nitro substituents transforms the quinoline scaffold into a more potent anticancer agent. While the parent quinoline may show some cytotoxicity, its derivatives often exhibit significantly lower IC50 values against a panel of cancer cell lines.
For instance, studies on various nitro-substituted quinoline derivatives have demonstrated superior anticancer activity compared to their non-nitrated counterparts. One study found that 8-hydroxy-5-nitroquinoline (NQ) was five to ten-fold more toxic to human cancer cell lines than its parent compound, 8-hydroxyquinoline, and other halogenated analogues like clioquinol.[1][2] This suggests that the nitro group plays a crucial role in enhancing the cytotoxic effects. While direct comparative data for this compound derivatives against the parent quinoline is still emerging, the existing evidence on related nitro- and chloro-substituted quinolines strongly indicates a significant increase in anticancer potency.[3][4]
The proposed mechanisms for this enhanced activity include increased DNA intercalation, generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis, and inhibition of key enzymes involved in cancer progression like topoisomerases.[3]
Potent Antimicrobial Spectrum
The parent quinoline scaffold is the basis for several antimicrobial drugs.[1] However, the emergence of drug-resistant microbial strains necessitates the development of more potent agents. This compound derivatives have shown promise in this area, exhibiting strong activity against a range of bacterial and fungal pathogens.
The chloro and nitro groups contribute to the enhanced antimicrobial properties by increasing the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, the nitro group can be enzymatically reduced within microbial cells to form cytotoxic radicals, leading to damage of cellular macromolecules like DNA and proteins.
Experimental Protocols: Assessing Biological Activity
To empirically validate the enhanced biological activity of this compound derivatives, the following standardized experimental protocols are widely employed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (parent quinoline and this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganisms).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for MIC determination.
Mechanistic Insights: Why the Substituents Matter
The enhanced biological activity of this compound derivatives can be attributed to the synergistic effects of the chloro and nitro substituents.
-
Increased Electrophilicity: The electron-withdrawing nature of both the chloro and nitro groups increases the electrophilicity of the quinoline ring system. This makes the molecule more susceptible to nucleophilic attack by biological macromolecules, such as DNA and proteins, leading to cellular damage and death.
-
Redox Cycling of the Nitro Group: The nitro group can undergo enzymatic reduction in biological systems to form nitro anion radicals. These radicals can then react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This redox cycling is a key mechanism for the antimicrobial and anticancer activity of many nitroaromatic compounds.
-
Enhanced Lipophilicity: The chloro group, in particular, increases the lipophilicity of the quinoline derivative, which can improve its ability to cross cell membranes and reach its intracellular targets.
Caption: Proposed mechanism of enhanced biological activity.
Conclusion
The strategic functionalization of the quinoline scaffold with 2-chloro and 3-nitro substituents represents a powerful approach to enhancing its therapeutic potential. The resulting derivatives exhibit superior anticancer and antimicrobial activities compared to the parent quinoline molecule. This enhancement is attributed to a combination of factors, including increased electrophilicity, the ability of the nitro group to induce oxidative stress, and improved cellular uptake. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic promise and to develop novel, potent drug candidates for the treatment of cancer and infectious diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for purity assessment of 2-Chloro-3-nitroquinoline
An In-Depth Technical Guide to the Purity Assessment of 2-Chloro-3-nitroquinoline
This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound (CAS No: 78105-37-0), a key intermediate in organic synthesis and pharmaceutical research.[1] Ensuring the purity of such intermediates is a critical quality attribute that directly influences the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API).[2] This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons of various analytical methodologies, supported by detailed experimental protocols and data interpretation guidelines.
The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required levels of sensitivity and accuracy.[2] A multi-faceted approach, combining both chromatographic and spectroscopic methods, is often necessary for a comprehensive purity assessment.[3] This guide will delve into the principles, applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and other relevant techniques.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 78105-37-0 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1][4] |
| Appearance | Solid | [5] |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)--INVALID-LINK--[O-] | [1] |
| InChI Key | UDAIGHZFMLGNDQ-UHFFFAOYSA-N | [6] |
I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone technique for quantitative purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable for separating the main component from polar and non-polar impurities.
Causality Behind Experimental Choices
-
Reversed-Phase (C18) Column: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic quinoline ring, allowing for effective separation from potential impurities which may differ in polarity.
-
UV Detection: The conjugated aromatic system of the quinoline ring exhibits strong UV absorbance, making UV detection a highly sensitive and appropriate choice.[6]
-
Gradient Elution: A gradient elution (changing mobile phase composition over time) is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile in a single run.[2]
-
Acidified Mobile Phase: The addition of an acid like trifluoroacetic acid (TFA) or formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the nitrogen-containing analyte.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: 20% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of Acetonitrile.
Data Interpretation
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The DAD can be used to assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[9]
Method Validation
Any HPLC method used for purity determination must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12]
-
Linearity: Demonstrating that the response is directly proportional to the concentration over a given range.[13]
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[14]
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile substances.[7][15] It is particularly useful for detecting residual solvents from the synthesis process or volatile byproducts that may not be visible by HPLC.[3][15]
Causality Behind Experimental Choices
-
Non-Polar Capillary Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) separates compounds primarily based on their boiling points, which is effective for a wide range of potential volatile impurities.
-
Electron Ionization (EI): EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification via library searching (e.g., NIST library).[16]
-
Temperature Programming: A programmed temperature ramp is essential to separate compounds with a wide range of boiling points, from volatile solvents to the semi-volatile analyte itself.[3]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or TOF analyzer).
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Data Interpretation
The total ion chromatogram (TIC) is used to assess purity based on peak area percentage. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to tentatively identify impurities. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[18]
III. NMR Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[19] While primarily a qualitative technique for structural confirmation, quantitative NMR (qNMR) can serve as a primary method for determining purity with high accuracy without the need for a specific reference standard of the analyte.[2][20]
Causality Behind Experimental Choices
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum.[21]
-
Internal Standard (for qNMR): A certified internal standard with known purity and a resonance signal in a clear region of the spectrum (e.g., maleic anhydride, dimethyl sulfone) is added in a precisely known amount for accurate quantification.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.[19]
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Relaxation Delay (D1): A long delay (e.g., 5 times the longest T1) is crucial for qNMR to ensure full relaxation of all protons for accurate integration. A typical value is 30 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Interpretation
The ¹H NMR spectrum should be consistent with the structure of this compound. Impurities containing protons will give rise to extra signals. The purity can be estimated by comparing the integral of the analyte's signals to the integrals of impurity signals. For qNMR, the purity is calculated by comparing the integral of a specific analyte proton signal to the integral of the internal standard's signal.[20]
IV. Complementary Analytical Techniques
Mass Spectrometry (MS)
Direct infusion MS or Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.[20] The expected protonated molecule [M+H]⁺ for C₉H₅ClN₂O₂ would be observed at m/z 209.0118.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[6] For this compound, characteristic absorption bands are expected for the nitro group (NO₂) stretches (asymmetric and symmetric, ~1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C=N/C=C stretches from the quinoline ring (~1600-1450 cm⁻¹).[6]
Thermal Analysis (TGA/DSC)
Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on thermal stability, melting point, and the presence of non-volatile impurities or residual hydrates.[22][23] TGA measures weight loss as a function of temperature, while DSC measures the heat flow associated with thermal events like melting or decomposition.[24]
Comparative Guide to Analytical Techniques
The following table provides a comparative summary of the primary techniques for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Differential partitioning between mobile and stationary phases.[7] | Separation of volatile compounds based on boiling point and polarity.[7] | Nuclear spin transitions in a magnetic field.[3] |
| Primary Use | Quantitative Purity, Impurity Profiling | Volatile Impurity ID, Residual Solvents | Structural Confirmation, Purity (qNMR) |
| Specificity | High; can be enhanced with MS detection. | Very High (with MS library matching). | Very High (unambiguous structural info). |
| Sensitivity | High (ng level). | Very High (pg-fg level). | Moderate (mg level). |
| Quantitation | Excellent (Area %); requires reference standards for absolute quant. | Good; requires reference standards. | Excellent (qNMR); primary method, no analyte standard needed.[2] |
| Throughput | High | Medium | Low |
| Typical Purity | 95-99.9% | >98% for volatile components | >95% (by relative integration) |
Visualizations: Logical Workflow
A systematic workflow is essential for the efficient and robust characterization of a newly synthesized batch of this compound.
Caption: Logical workflow for the purity assessment of this compound.
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-3-nitroquinoline | 39061-97-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. particle.dk [particle.dk]
- 11. fda.gov [fda.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. wjarr.com [wjarr.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Quinoline, 2-chloro- [webbook.nist.gov]
- 17. organomation.com [organomation.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. perkinelmer.com.ar [perkinelmer.com.ar]
- 23. mt.com [mt.com]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to 2-Chloro-3-nitroquinoline and 4-Chloro-3-nitroquinoline for Synthetic and Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile template for designing molecules that can interact with a wide range of biological targets. Among the vast array of quinoline derivatives, chloro-nitroquinolines serve as pivotal intermediates, offering multiple reaction sites for further functionalization. This guide provides an in-depth comparative analysis of two constitutional isomers: 2-Chloro-3-nitroquinoline and 4-Chloro-3-nitroquinoline. We will explore their synthesis, spectroscopic signatures, chemical reactivity, and applications, providing researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize these powerful synthetic building blocks.
Physicochemical Properties: A Tale of Two Isomers
At a glance, this compound and 4-Chloro-3-nitroquinoline share the same molecular formula and weight. However, the positional difference of the chlorine atom imparts distinct physical properties, most notably their melting points, which is a direct reflection of the differences in their crystal lattice energies.
| Property | This compound | 4-Chloro-3-nitroquinoline |
| CAS Number | 78105-37-0[2] | 39061-97-7[3] |
| Molecular Formula | C₉H₅ClN₂O₂[2] | C₉H₅ClN₂O₂[3] |
| Molecular Weight | 208.60 g/mol [2] | 208.60 g/mol [3] |
| Appearance | Solid | White to off-white crystalline powder[4] |
| Melting Point | Not consistently reported | 121-122 °C[4] |
| Density | Not consistently reported | 1.484 g/cm³[4] |
Synthetic Pathways: Accessing the Building Blocks
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the quinoline core. The choice of starting material and the sequence of reactions are critical for achieving high regioselectivity and yield.
Synthesis of 4-Chloro-3-nitroquinoline
A well-established and common pathway to 4-Chloro-3-nitroquinoline begins with 4-hydroxyquinoline. This method leverages the activating effect of the hydroxyl group to direct nitration to the 3-position, followed by a chlorination step to install the chloro group at the 4-position.[4][5]
Caption: Synthetic workflow for 4-Chloro-3-nitroquinoline.
Synthesis of this compound
The synthesis of this compound often starts from a pre-formed quinoline-2-one (carbostyril) scaffold. The synthesis involves nitration of the quinolin-2-one, followed by chlorination which replaces the hydroxyl group of the enol tautomer.
References
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 3. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
A Researcher's Guide to Assessing the Antimicrobial Activity of 2-Chloro-3-nitroquinoline Derivatives
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Historically, quinoline-based drugs like chloroquine have been pivotal in treating infectious diseases.[2] The emergence of widespread antimicrobial resistance, however, necessitates the development of novel chemical entities that can overcome existing resistance mechanisms.[1] Derivatives of the quinoline ring system are of particular interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
The antimicrobial action of many quinoline derivatives is attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and protein biosynthesis.[2][4] The planar nature of the quinoline ring can also facilitate intercalation with microbial DNA and RNA, while its aromaticity allows for interactions that can compromise microbial membrane integrity.[2]
This guide focuses on a specific, promising subclass: 2-Chloro-3-nitroquinoline derivatives . The introduction of an electron-withdrawing nitro group at the 3-position and a reactive chloro group at the 2-position creates a unique electronic and steric profile. The 2-chloro position, in particular, serves as a versatile synthetic handle for introducing various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6] This guide provides a comprehensive framework for researchers to systematically synthesize, evaluate, and compare the antimicrobial efficacy of these novel derivatives, grounding every step in established scientific principles and robust experimental design.
Experimental Workflow: A Self-Validating Approach
A rigorous assessment of antimicrobial activity follows a logical progression from qualitative screening to quantitative determination and preliminary mechanistic insights. The workflow described herein is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.
Caption: Overall experimental workflow for assessing antimicrobial derivatives.
Phase 1: Synthesis and Characterization
The journey begins with the synthesis of a focused library of this compound derivatives. A common and efficient method for creating the precursor, 2-chloro-3-formylquinoline, is the Vilsmeier-Haack reaction, which involves the formylation of substituted acetanilides.[3] From this key intermediate, a diverse array of derivatives can be generated through reactions like nucleophilic substitution at the chloro position or condensation reactions with the formyl group to create hydrazones, Schiff bases, or other heterocyclic adducts.[6][7]
Causality in Design: The rationale behind creating a library of derivatives is to systematically probe the SAR. By varying the substituents, one can determine which chemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) enhance antimicrobial potency and broaden the spectrum of activity.
Following synthesis, rigorous structural confirmation is non-negotiable. This is achieved using standard analytical techniques:
-
FTIR Spectroscopy: To identify key functional groups.
-
¹H & ¹³C NMR Spectroscopy: To elucidate the complete chemical structure and confirm the position of substituents.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[7]
Phase 2: Quantitative Antimicrobial Assessment
With confirmed structures in hand, the next phase is to determine their biological activity. While qualitative methods like agar disk diffusion can provide a preliminary indication of activity, they are not sufficient for a comparative guide. For robust, quantitative, and comparable data, the broth microdilution method is the gold standard, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8] This method allows for the determination of the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[9][10]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is designed to be a self-validating system through the mandatory inclusion of positive, negative, and sterility controls.
Materials:
-
Test Compounds (this compound derivatives)
-
Standard Antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Prepare a stock solution of each test derivative and standard antibiotic in DMSO (e.g., at 10 mg/mL).
-
Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert towards most microbial strains at the low final concentrations used (<1% v/v).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Trustworthiness: Standardizing the inoculum density is critical. A bacterial load that is too high or too low can dramatically alter the apparent MIC, leading to unreliable and non-reproducible results.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of a test compound (appropriately diluted from the main stock) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well in the dilution series. This creates a concentration gradient across the plate.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared microbial inoculum (from Step 2) to each well containing the serially diluted compounds.
-
Set up Controls:
-
Growth Control (Negative Control): Broth + Inoculum (no compound). This well must show turbidity.
-
Sterility Control (Blank): Broth only (no inoculum, no compound). This well must remain clear.
-
Solvent Control: Broth + Inoculum + highest concentration of DMSO used. This ensures the solvent itself is not inhibiting growth.
-
Positive Control: A row dedicated to the serial dilution of the standard antibiotic. This validates the susceptibility of the test organism.
-
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria. For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9] This can be aided by using a plate reader or an indicator dye like resazurin.
-
Determining Bactericidal vs. Bacteriostatic Action: The MBC Assay
An agent can be either bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MIC value does not distinguish between these two. To determine the Minimum Bactericidal Concentration (MBC) , the protocol is extended:
-
Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).
-
Spot these aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate overnight.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial colonies compared to the initial inoculum.
Comparative Data Analysis
The ultimate goal of this guide is to facilitate a comparison. The MIC and MBC values obtained should be tabulated to allow for a clear, objective assessment of the synthesized derivatives against each other and against established drugs.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group at C2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| QN-NO2-01 | -OCH₃ | 16 | 64 | >128 |
| QN-NO2-02 | -NH(CH₂CH₃) | 8 | 32 | 64 |
| QN-NO2-03 | -S-Phenyl | 4 | 16 | 32 |
| QN-NO2-04 | -Piperazinyl | 2 | 8 | 16 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 1 |
This table presents illustrative data for comparison purposes.
Interpreting the Data: From this hypothetical data, one could conclude that derivative QN-NO2-04 , featuring a piperazinyl substituent, is the most promising broad-spectrum candidate from this series. The data also suggests that Gram-positive bacteria (S. aureus) are generally more susceptible to these derivatives than Gram-negative bacteria (E. coli), a common observation that may point to differences in cell wall structure and compound penetration.[2]
Preliminary Mechanism of Action (MoA) Insights
Understanding how a compound works is crucial for drug development. For quinoline derivatives, a primary suspected mechanism is the inhibition of bacterial DNA gyrase.[2][11] This can be investigated through in silico methods before undertaking complex and costly enzymatic assays.
Molecular Docking: Computational docking studies can predict the binding affinity and interaction patterns of the synthesized derivatives with the active site of target proteins like E. coli DNA gyrase B.[12] This provides a theoretical basis for the observed MIC values and can guide the design of next-generation compounds with improved target engagement.
Caption: Hypothesized mechanism: Inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for assessing the antimicrobial potential of novel this compound derivatives. By adhering to standardized quantitative protocols, incorporating self-validating controls, and systematically comparing data, researchers can confidently identify promising lead compounds. The most potent, non-toxic derivatives identified through this workflow, such as the hypothetical QN-NO2-04 , can then be advanced to more complex studies, including in vivo efficacy models, resistance development studies, and detailed mechanistic elucidation. This structured approach ensures that resources are focused on candidates with the highest potential to address the urgent global challenge of antimicrobial resistance.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. annexpublishers.com [annexpublishers.com]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis of Classical and Modern Routes
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis of a vast array of pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the efficient and selective synthesis of substituted quinolines is a critical endeavor. This guide provides an in-depth, objective comparison of the most significant synthetic routes to this versatile heterocycle, grounded in mechanistic principles and supported by practical, field-proven experimental data.
The Enduring Relevance of Classical Quinoline Syntheses
Since the late 19th century, a handful of named reactions have been the workhorses for constructing the quinoline core. While often requiring harsh conditions, their reliability and use of readily available starting materials have ensured their continued relevance. We will dissect the causality behind the experimental choices in these classical methods, providing a foundation for understanding their modern counterparts.
The Skraup Synthesis: A Forceful Yet Fundamental Approach
The Skraup synthesis, first reported in 1880, is a vigorous one-pot reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2] The highly exothermic nature of the reaction necessitates careful control, often through the use of moderators like ferrous sulfate.[3]
Mechanism Deep Dive:
The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4]
-
Michael Addition: The aniline performs a conjugate addition to acrolein.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[5]
-
Oxidation: The dihydroquinoline is then oxidized by an agent like nitrobenzene or arsenic pentoxide to the aromatic quinoline.[4][6]
Visualizing the Skraup Synthesis Workflow:
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-nitroquinoline
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Chloro-3-nitroquinoline. As a reactive chemical intermediate used in organic synthesis, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Foundational Principle: Hazard Assessment Based on Analogy
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach is mandated, treating it with the same level of caution as its structurally similar analogs. The hazard profile is synthesized from data on related chlorinated and nitrated quinolines and other aromatic compounds.
This proactive hazard assessment is the cornerstone of a self-validating safety protocol. By anticipating potential risks based on chemical structure and functional groups (a halogen, a nitro group, and a heterocyclic aromatic system), we can establish robust safety controls.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Category | Potential Effects & Rationale | Precautionary Sources |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3] | Analog data from various chloro-nitro aromatic compounds suggests systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | The chlorinated heterocyclic structure is often associated with skin irritation upon direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Direct contact with eyes is likely to cause significant irritation, pain, and redness. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4] | Fine solid particles or aerosols can irritate the mucous membranes of the respiratory tract. |
| Environmental Hazards | Potentially toxic to aquatic life. | Halogenated organic compounds can persist in the environment; therefore, release to drains or waterways must be strictly avoided.[6][7][8] |
Core Directive: Immediate Safety & Handling Protocols
Before any handling or disposal-related activities, a rigorous safety posture must be adopted. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of this compound, including weighing and preparing waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE) : A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection : Wear tightly fitting chemical safety goggles or a full-face shield.[6]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use.[9][10]
-
Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent accidental skin contact.[9]
-
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of via standard drains or general refuse.[9][10] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][7]
Proper segregation is the first and most critical step in the disposal workflow. Accidental mixing with incompatible materials can lead to dangerous reactions.
-
Primary Mandate : Collect all this compound waste in a dedicated container. Do not mix with other waste streams unless compatibility has been explicitly verified.
-
Known Incompatibilities : Keep segregated from strong oxidizing agents .[2][8][11]
The integrity of the waste container is essential for safe storage and transport.
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A glass bottle is often a suitable choice for solid chemical waste.[10]
-
Labeling : The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of any other solvents or materials mixed in the container.
-
The approximate percentage of each component.
-
-
Collection :
-
Solid Waste : Place pure this compound, along with any contaminated consumables (e.g., weigh paper, pipette tips, gloves), directly into the labeled container.[9]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container designated for halogenated organic solvent waste.
-
In the event of a spill, a prepared response is critical to mitigate exposure and environmental release.
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Don PPE : Wear the full complement of prescribed PPE before approaching the spill.
-
Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbent material into the designated hazardous waste container.[2][10]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Interim Storage : Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials.[9]
-
Professional Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This is the only acceptable final step.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-Chloro-3-nitroquinoline
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Chloro-3-nitroquinoline. As the complete toxicological profile of this compound is not fully elucidated, all handling procedures must be governed by a principle of stringent caution, treating it as a potentially hazardous substance.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety, ensuring personal protection and environmental integrity.
Hazard Profile and Foundational Risk Assessment
This compound is a reactive chemical intermediate.[2] While comprehensive data is limited, information from safety data sheets for this and structurally related compounds points to a clear hazard profile that dictates our protective strategy. The primary risks are associated with direct contact and inhalation.
A foundational risk assessment requires acknowledging these hazards and implementing controls to mitigate them. The primary engineering control for handling this compound is a certified chemical fume hood, which must be used for all operations that may generate dust, aerosols, or vapors.[1][3] Personal Protective Equipment (PPE) serves as the critical final barrier of defense.
Table 1: Hazard Identification for this compound and Analogs
| Hazard Statement | GHS Classification | Implication for Handling | Source(s) |
| Causes skin irritation | H315 | Direct skin contact can cause inflammation, redness, or dermatitis. Requires robust hand and body protection. | [1][4] |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant injury. Mandates sealed eye protection. | [1][4] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be done in a fume hood or with respiratory protection. | [1][4] |
| Harmful if swallowed | H302 | Ingestion can lead to toxic effects. Strict hygiene protocols are necessary to prevent accidental ingestion. | [4] |
| May be harmful if inhaled or absorbed through skin | - | The potential for systemic effects through these routes necessitates a comprehensive PPE approach. | [1] |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE strategy is mandatory for all work involving this compound.[3] The specific requirements vary based on the nature of the operation, as detailed below.
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Work within a certified chemical fume hood.[1][3] |
| Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat over impervious apron | Work within a certified chemical fume hood.[1][3] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical-resistant suit or coveralls | Full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1] |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required to protect against dust, splashes, and vapors.[1][5][6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as solution transfers or reaction work-ups.[3][7]
-
Hand Protection: Double-gloving provides an extra layer of security against tears and permeation.[3] Nitrile or neoprene gloves offer good chemical resistance.[6][7] It is critical to inspect gloves for any signs of degradation before use and to utilize proper removal techniques (without touching the outer surface) to avoid skin contamination.[1]
-
Body Protection: A flame-resistant lab coat protects against incidental contact and spills.[3] For larger-scale operations, a chemical-resistant apron provides an additional barrier. All protective clothing should be removed immediately if it becomes contaminated.[5][8]
-
Respiratory Protection: The primary method of respiratory protection is the use of a chemical fume hood.[7] If procedures have the potential to exceed exposure limits or if a fume hood is not available for a specific task, a NIOSH-approved respirator is mandatory.[1][9] For nuisance dust, a P95 or N95 particulate respirator may be sufficient, but for higher-risk scenarios, a full-face respirator with organic vapor/acid gas cartridges is required.[1][3]
Step-by-Step Operational Protocols
Adherence to standardized procedures is key to minimizing exposure.
Weighing and Solution Preparation
-
Pre-Operation Check: Ensure the chemical fume hood is functioning correctly and that all required PPE is available and in good condition.
-
Don PPE: Put on your lab coat, chemical splash goggles, and double-gloves as specified in Table 2.
-
Conduct in Fume Hood: Perform all weighing and solution preparation activities exclusively within the fume hood.[3]
-
Minimize Dust: Weigh the solid compound on disposable weighing paper or directly into a tared container to prevent contamination of the balance.[3]
-
Controlled Addition: Add solvents slowly and carefully to the solid to prevent splashing or aerosol generation.[3]
-
Secure Container: Cap the container securely before removing it from the fume hood.
Work-up and Purification
-
Fume Hood Integrity: All extractions, filtrations, and chromatographic purifications must be conducted within a certified chemical fume hood.[3]
-
Containment: Use sealed containers for all transfers.
-
Monitor: Keep a close watch on the apparatus for any signs of leaks or unexpected reactions.
Emergency Procedures: A Validating Response System
In the event of an accidental release or exposure, a pre-planned and immediate response is critical to ensuring safety.[7]
Chemical Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill. This structured approach ensures all critical steps are taken in the correct order, forming a self-validating safety system.
Caption: Workflow for chemical spill response.
Step-by-Step Emergency Actions:
-
Skin Contact:
-
Eye Contact:
-
Proceed immediately to an eyewash station.[8]
-
Forcibly hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes, rotating the eyeballs to ensure all surfaces are rinsed.[8][10][11]
-
Remove contact lenses while rinsing, if possible, but do not delay flushing.[1][8]
-
Seek immediate medical attention regardless of the apparent severity.[8]
-
-
Inhalation:
-
Ingestion:
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and reaction byproducts, must be treated as hazardous waste.[7]
-
Containerization: Collect all solid and liquid waste into a designated, leak-proof, and sealed container. Never mix this waste with other waste streams.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name (this compound).[3]
-
Disposal: Arrange for disposal through your institution's approved hazardous waste disposal program.[9][12] Do not pour any amount into the drain.[1][5]
-
Decontamination: Decontaminate all non-disposable equipment (glassware, stir bars) by rinsing with an appropriate solvent in a fume hood. Collect the rinsate as hazardous waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | 78105-37-0 | DDA10537 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
